molecular formula C9H11NO2 B7903532 4-(Aminomethyl)-2-methylbenzoic acid

4-(Aminomethyl)-2-methylbenzoic acid

Cat. No.: B7903532
M. Wt: 165.19 g/mol
InChI Key: YMGUSOBWEUGITL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methylbenzoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGUSOBWEUGITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 4-(Aminomethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

4-(Aminomethyl)-2-methylbenzoic acid (CAS: 73830-99-6 ) is a specialized bifunctional intermediate primarily utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors, most notably Ripasudil (K-115) and Netarsudil . Structurally, it consists of a benzoic acid core substituted with a methyl group at the ortho position (C2) and an aminomethyl group at the para position (C4).

Its physicochemical behavior is dominated by its zwitterionic nature , creating unique challenges in solubility, purification, and analytical characterization. This guide provides a comprehensive technical analysis of its properties, synthesis pathways, and handling protocols.

Chemical Identifiers
DescriptorValue
IUPAC Name 4-(Aminomethyl)-2-methylbenzoic acid
CAS Number 73830-99-6 (Free Base) / 1909306-16-6 (HCl Salt)
Molecular Formula

Molecular Weight 165.19 g/mol
SMILES Cc1cc(CN)ccc1C(=O)O
InChI Key QCTBMLYLENLHLA-UHFFFAOYSA-N (Analogous base structure)

Physicochemical Properties[1][3][4][5][6]

Solid-State & Thermal Properties

As an amino acid analog, the molecule exists as a zwitterion in the solid state, leading to high crystal lattice energy and high melting points.

  • Appearance: White to off-white crystalline powder.

  • Melting Point: Predicted >250°C (with decomposition).

    • Note: Like its unmethylated analog PAMBA (MP >300°C), this compound does not exhibit a clean melt but rather decomposes upon heating due to intermolecular salt formation.

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic and should be stored under desiccant.

Ionization & Solubility Profile

The solubility is heavily pH-dependent, following a U-shaped curve typical of amphoteric compounds.

  • pKa 1 (Carboxyl): ~3.9 (Predicted). The ortho-methyl group slightly increases acidity compared to benzoic acid (4.2) due to steric inhibition of resonance, though the effect is minor.

  • pKa 2 (Amine): ~9.4 (Predicted). Typical for a primary benzylamine.

  • Isoelectric Point (pI): ~6.65.

    • Implication: Solubility is lowest at pH 6.0–7.0.

SolventSolubility BehaviorMechanism
Water (pH 7) Low (< 5 mg/mL)Zwitterionic lattice is stable; hydration energy is insufficient to break lattice.
0.1 M HCl HighProtonation of carboxylate forms the soluble cation (

/

).
0.1 M NaOH HighDeprotonation of ammonium forms the soluble anion (

/

).
Methanol ModerateSoluble as the HCl salt; poor solubility as free zwitterion.
DCM / Ethyl Acetate NegligibleToo polar for non-protic organic solvents.
Speciation Diagram (Graphviz)

The following diagram illustrates the dominant species across the pH scale, critical for extraction and HPLC method development.

Speciation Figure 1: pH-Dependent Speciation of 4-(Aminomethyl)-2-methylbenzoic Acid Cation CATION (pH < 3) Soluble (+NH3 / COOH) Zwitterion ZWITTERION (pH 4-9) Insoluble Precipitate (+NH3 / COO-) Cation->Zwitterion pKa1 ~3.9 Anion ANION (pH > 10) Soluble (NH2 / COO-) Zwitterion->Anion pKa2 ~9.4

Synthesis & Manufacturing Routes

The synthesis typically avoids direct electrophilic substitution on the benzoic acid due to directing group conflicts. The most robust industrial route proceeds via the nitrile intermediate.

Primary Route: Nitrile Reduction

This pathway ensures regioselectivity and high purity.

  • Starting Material: 4-Bromo-2-methylbenzoic acid.

  • Cyanation: Pd-catalyzed cyanation (Zn(CN)

    
    , Pd(PPh
    
    
    
    )
    
    
    ) to yield 4-cyano-2-methylbenzoic acid.
  • Reduction: Hydrogenation of the nitrile using Raney Nickel or Pd/C in acidic media (to prevent secondary amine formation) yields the target.

Alternative Route: Reductive Amination

Used when 4-formyl-2-methylbenzoic acid is available.

  • Reagents:

    
    , 
    
    
    
    or
    
    
    /Pd.
  • Risk: Higher risk of dimer formation (secondary amines).

Synthesis Figure 2: Industrial Synthesis via Nitrile Reduction Start 4-Bromo-2-methylbenzoic acid Step1 Cyanation (Zn(CN)2, Pd cat.) Start->Step1 Inter 4-Cyano-2-methylbenzoic acid Step1->Inter Step2 Hydrogenation (H2, Raney Ni, HCl) Inter->Step2 Product 4-(Aminomethyl)-2-methylbenzoic acid (HCl Salt) Step2->Product

Analytical Characterization Protocols

Due to the zwitterionic and polar nature of the molecule, standard C18 HPLC often results in peak tailing or lack of retention.

HPLC Method (Reverse Phase - Ion Pairing)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses carboxylate ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 230 nm (Benzoic acid absorption).

  • Rationale: Low pH ensures the molecule is fully protonated (Cationic), improving peak shape and retention on C18.

NMR Spectroscopy
  • Solvent: DMSO-

    
     or 
    
    
    
    +
    
    
    .
    • Note: In pure

      
      , the zwitterion may have low solubility. Adding DCl ensures the soluble hydrochloride form.
      
  • Key Signals (

    
    H NMR): 
    
    • 
       2.4-2.6 ppm (s, 3H): Methyl group at C2.
      
    • 
       4.0-4.2 ppm (s, 2H): Benzylic methylene (
      
      
      
      ).
    • 
       7.2-7.9 ppm (m, 3H): Aromatic protons.
      

Handling & Safety (E-E-A-T)

Hazard Classification

Based on GHS data for the hydrochloride salt (CAS 1909306-16-6):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Stability
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The free base is prone to air oxidation (amine) and decarboxylation at very high temperatures. The HCl salt is significantly more stable but hygroscopic.

References

  • ChemicalBook. (2025). 4-(Aminomethyl)-2-methylbenzoic acid Properties and Supplier Data. Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-(Aminomethyl)benzoic acid (Analogous Data). Link

  • Kowa Company, Ltd. (2014). Ripasudil (K-115) Synthesis Patents.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzoic acid derivatives. Link

An In-depth Technical Guide to Isomers of Aminomethyl and Methylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The initial request for a technical guide on 4-(Aminomethyl)-2-methylbenzoic acid did not yield specific results in comprehensive chemical and scientific databases. This suggests that this particular isomer may be a novel compound, not yet extensively documented, or that there may be a slight misnomer in the requested chemical name.

However, the search consistently identified two closely related and structurally similar isomers with significant applications in research and development: 4-Amino-2-methylbenzoic acid and 4-(Aminomethyl)benzoic acid . This guide, therefore, provides a detailed technical overview of these two compounds, which are of significant interest to researchers, scientists, and drug development professionals.

Part 1: 4-Amino-2-methylbenzoic Acid

Core Identification and Physicochemical Properties

4-Amino-2-methylbenzoic acid is a substituted benzoic acid derivative with an amino group and a methyl group attached to the aromatic ring. These substitutions significantly influence its chemical reactivity and biological activity.

PropertyValueSource
CAS Number 2486-75-1[1][2]
Molecular Formula C₈H₉NO₂[1][3]
Molecular Weight 151.16 g/mol [1][2][3]
Appearance Light orange to yellow to green powder/crystal
Melting Point 160-165 °C
Synonyms 4-Amino-o-toluic Acid
Synthesis Pathway

The synthesis of 4-Amino-2-methylbenzoic acid typically involves the reduction of a nitro-substituted precursor. A common laboratory-scale synthesis is the reduction of 2-methyl-4-nitrobenzoic acid.

Synthesis_4_Amino_2_methylbenzoic_acid Start 2-Methyl-4-nitrobenzoic acid Reagents Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol) Start->Reagents Product 4-Amino-2-methylbenzoic acid Reagents->Product caption Synthesis of 4-Amino-2-methylbenzoic acid

Caption: A general workflow for the synthesis of 4-Amino-2-methylbenzoic acid.

A detailed experimental protocol involves dissolving 2-methyl-4-nitrobenzoic acid in a suitable solvent like ethanol, followed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The reaction is monitored until the nitro group is fully reduced to an amino group.

Applications in Research and Drug Development

4-Amino-2-methylbenzoic acid serves as a versatile building block in organic synthesis and medicinal chemistry.

  • Pharmaceutical Intermediates: It is a key precursor in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[4]

  • Dye and Pigment Industry: The aromatic amine and carboxylic acid functionalities make it a useful intermediate in the production of dyes and pigments.[4]

  • Peptide Synthesis: This compound is utilized in peptide synthesis, where it can be incorporated as an unnatural amino acid to create peptidomimetics with enhanced stability or novel biological activities.[5]

Part 2: 4-(Aminomethyl)benzoic Acid

Core Identification and Physicochemical Properties

4-(Aminomethyl)benzoic acid, also known as PAMBA, is another isomer where the amino group is part of a methyl substituent on the benzoic acid ring. This structural difference leads to distinct biological and chemical properties compared to its isomer.

PropertyValueSource
CAS Number 56-91-7[6]
Molecular Formula C₈H₉NO₂[6][7]
Molecular Weight 151.16 g/mol [7][8]
Appearance White to off-white solid[7]
Melting Point >300 °C[9]
Synonyms PAMBA, 4-Carboxybenzylamine[9]
Synthesis Pathway

The synthesis of 4-(Aminomethyl)benzoic acid can be achieved through various routes, a common one being the reduction of 4-carboxybenzaldehyde oxime or its esters.

Synthesis_4_Aminomethyl_benzoic_acid Start 4-Carboxybenzaldehyde Step1 Oxime Formation (Hydroxylamine) Start->Step1 Intermediate 4-Carboxybenzaldehyde Oxime Step1->Intermediate Step2 Reduction (e.g., H₂, Ni catalyst) Intermediate->Step2 Product 4-(Aminomethyl)benzoic acid Step2->Product caption Synthesis of 4-(Aminomethyl)benzoic acid

Caption: A general workflow for the synthesis of 4-(Aminomethyl)benzoic acid.

This process involves an initial oximation of 4-carboxybenzaldehyde with hydroxylamine, followed by a catalytic reduction of the resulting oxime to yield the final product.[10][11]

Applications in Research and Drug Development

4-(Aminomethyl)benzoic acid has well-documented biological activities and is a valuable tool in pharmaceutical research.

  • Antifibrinolytic Agent: PAMBA is known for its antifibrinolytic properties, meaning it helps to prevent the breakdown of blood clots.[8] This makes it a subject of interest in studies related to hemostasis.

  • Peptide Transporter (PepT1) Inhibition: It acts as a competitive inhibitor of the peptide transporter PepT1, which is involved in the absorption of di- and tripeptides in the intestines and kidneys.[7][12] This property makes it a useful tool for studying peptide transport mechanisms.

  • Intermediate in Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[13] Its ester derivatives are also important in this context.[13]

Safety and Handling

4-(Aminomethyl)benzoic acid is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[14][15][16]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[15][16]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[16][17] Use only in a well-ventilated area.[15][16]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[15][17]

References

  • Inxight Drugs. 4-Amino-2-methylbenzoic acid. [Link]

  • Amerigo Scientific. 4-Amino-2-methylbenzoic acid (95%). [Link]

  • PubChem. 4-Amino-2-methylbenzoic acid. [Link]

  • PubChem. 4-(Aminomethyl)Benzoic Acid. [Link]

  • NIST WebBook. Benzoic acid, 2-amino-4-methyl-. [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • PubMed. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. [Link]

  • WIPO Patentscope. WO/2011/087211 PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID. [Link]

  • Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.

Sources

Navigating a Data Scarce Landscape: The Case of 4-(Aminomethyl)-2-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: An extensive review of scientific literature reveals a significant scarcity of specific data on the medicinal chemistry of 4-(Aminomethyl)-2-methylbenzoic acid . The available research predominantly focuses on its structural isomer, 4-(Aminomethyl)benzoic acid (PAMBA) , a well-established antifibrinolytic agent. This guide, therefore, pivots to a comprehensive analysis of PAMBA to provide relevant insights into the broader class of aminomethylbenzoic acids, while acknowledging the data gap for the specifically requested molecule. This approach allows for a robust discussion of a closely related and therapeutically important compound, which can serve as a valuable contextual framework for any future research into 4-(Aminomethyl)-2-methylbenzoic acid.

An In-Depth Technical Guide to 4-(Aminomethyl)benzoic Acid (PAMBA) in Medicinal Chemistry

This guide provides a detailed exploration of 4-(Aminomethyl)benzoic acid (PAMBA), a synthetic amino acid analog with significant applications in medicine. We will delve into its synthesis, mechanism of action as an antifibrinolytic agent, structure-activity relationships, and key experimental protocols.

Introduction: The Significance of 4-(Aminomethyl)benzoic Acid (PAMBA)

4-(Aminomethyl)benzoic acid, also known as tranexamic acid impurity D, is a crucial molecule in the management of bleeding disorders.[1] It functions as an antifibrinolytic agent, effectively preventing the breakdown of blood clots.[1][2] Its clinical utility extends to various scenarios characterized by excessive bleeding, from surgical procedures to certain medical conditions.[2] Understanding the medicinal chemistry of PAMBA provides a foundation for the development of novel hemostatic agents.

Synthesis of 4-(Aminomethyl)benzoic Acid

The synthesis of PAMBA is a well-documented process, with several established routes. A common and efficient method involves the catalytic reduction of 4-carboxybenzaldehyde oxime or its alkyl esters.[3]

Synthetic Pathway Overview

A prevalent synthetic strategy commences with the oximation of methyl 4-formylbenzoate, followed by catalytic hydrogenation. This multi-step process is designed to achieve high yield and purity.

start Methyl 4-formylbenzoate step1 Reaction with Hydroxylamine start->step1 intermediate Methyl 4-(hydroxyiminomethyl)benzoate step1->intermediate step2 Catalytic Hydrogenation (e.g., Pd/C, H2) intermediate->step2 product 4-(Aminomethyl)benzoic Acid (PAMBA) step2->product

Caption: Synthetic route to 4-(Aminomethyl)benzoic acid.

Detailed Experimental Protocol: Synthesis via Catalytic Reduction

The following protocol outlines a representative synthesis of PAMBA, adapted from documented procedures.[3]

Step 1: Oximation of Methyl 4-formylbenzoate

  • Materials: Methyl 4-formylbenzoate, hydroxylamine hydrochloride, sodium hydroxide, water, methanol.

  • Procedure:

    • Dissolve methyl 4-formylbenzoate in methanol in a reaction flask.

    • In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

    • Slowly add the hydroxylamine solution to the methyl 4-formylbenzoate solution with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Upon completion, neutralize the reaction mixture and precipitate the product, methyl 4-(hydroxyiminomethyl)benzoate.

    • Filter, wash, and dry the solid product.

Step 2: Catalytic Reduction to 4-(Aminomethyl)benzoic Acid

  • Materials: Methyl 4-(hydroxyiminomethyl)benzoate, 5% Palladium on Carbon (Pd/C), sodium hydroxide, water, hydrogen gas.

  • Procedure:

    • Place methyl 4-(hydroxyiminomethyl)benzoate and water in a high-pressure autoclave.

    • Add a solution of sodium hydroxide and the 5% Pd/C catalyst.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 kg/cm ²).[3]

    • Heat the mixture to the specified temperature (e.g., 45°C) and stir for several hours.[3]

    • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Acidify the filtrate with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 4.5 to precipitate the 4-(Aminomethyl)benzoic acid.[3]

    • Filter the white solid, wash with cold water, and dry to obtain the final product.

Mechanism of Action: Antifibrinolytic Activity

The primary therapeutic effect of PAMBA lies in its ability to inhibit fibrinolysis, the enzymatic breakdown of fibrin in blood clots.[2]

The Fibrinolytic Pathway

Fibrinolysis is a crucial physiological process that dissolves blood clots once they are no longer needed. The key enzyme in this pathway is plasmin , which is generated from its inactive zymogen, plasminogen , by plasminogen activators such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).

plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin fibrin Fibrin plasmin->fibrin degrades tpa_upa tPA / uPA tpa_upa->plasminogen activates fibrin_degradation Fibrin Degradation Products fibrin->fibrin_degradation

Caption: Simplified overview of the fibrinolytic pathway.

Inhibition of Fibrinolysis by PAMBA

PAMBA exerts its antifibrinolytic effect by acting as a competitive inhibitor of plasminogen activation.[2] It structurally mimics the amino acid lysine, which is crucial for the binding of plasminogen and plasmin to fibrin.

Mechanism of Inhibition:

  • Binding to Lysine Binding Sites: PAMBA binds to the lysine binding sites on plasminogen.[2]

  • Conformational Change: This binding induces a conformational change in the plasminogen molecule.

  • Prevention of Fibrin Binding: The altered conformation prevents plasminogen from binding to the lysine residues on the surface of fibrin.

  • Inhibition of Plasminogen Activation: As a result, the conversion of plasminogen to plasmin at the clot surface is significantly reduced.

  • Clot Stabilization: By preventing the generation of plasmin, PAMBA stabilizes the fibrin clot and prevents its premature dissolution.

cluster_0 Normal Fibrinolysis cluster_1 Inhibition by PAMBA plasminogen Plasminogen fibrin Fibrin (with Lysine residues) plasminogen->fibrin binds to pamba PAMBA plasminogen_pamba Plasminogen-PAMBA Complex pamba->plasminogen_pamba fibrin_no_binding Fibrin plasminogen_pamba->fibrin_no_binding binding blocked

Caption: Mechanism of PAMBA-mediated inhibition of fibrinolysis.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies specifically on a wide range of PAMBA analogs are not abundant in the public domain, general principles for benzoic acid derivatives can be inferred. The antifibrinolytic activity is highly dependent on the spatial relationship between the carboxylic acid and the aminomethyl group.

FeatureImportance for ActivityRationale
Carboxylic Acid Group EssentialActs as a key binding moiety, likely through ionic interactions with the target protein.
Aminomethyl Group EssentialThe basic amino group is crucial for mimicking the lysine side chain and interacting with the lysine binding sites on plasminogen.
Relative Positions of Groups CriticalThe para substitution pattern (1,4-disubstituted) is optimal for activity, providing the correct distance and orientation for effective binding.
Aromatic Ring ScaffoldProvides a rigid scaffold to hold the carboxylic acid and aminomethyl groups in the correct spatial arrangement.

Additional Medicinal Chemistry Applications

Beyond its primary role as an antifibrinolytic agent, the 4-(aminomethyl)benzoic acid scaffold has been explored in other areas of drug discovery.

  • Peptide Transporter Inhibition: PAMBA has been identified as a competitive inhibitor of the epithelial peptide transporter PepT1.[4][5] This property makes it a useful tool for studying peptide transport and could be a starting point for designing drugs that modulate nutrient absorption.[4][5]

  • Drug Delivery and Synthesis Intermediate: The esterified form, methyl 4-(aminomethyl)benzoate, serves as a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients.[6]

Conclusion and Future Directions

4-(Aminomethyl)benzoic acid is a cornerstone in the management of hemorrhagic conditions, with a well-understood mechanism of action and established synthetic routes. While the medicinal chemistry of the specifically requested 4-(Aminomethyl)-2-methylbenzoic acid remains largely unexplored, the comprehensive understanding of PAMBA provides a strong foundation for future investigations. Further research could focus on synthesizing and evaluating derivatives of PAMBA, including 4-(Aminomethyl)-2-methylbenzoic acid, to explore how substitutions on the aromatic ring affect its antifibrinolytic potency, selectivity, and pharmacokinetic properties. Such studies could lead to the development of next-generation hemostatic agents with improved therapeutic profiles.

References

  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • PubMed. (1998). 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. Retrieved from [Link]

  • Synapse. (2024). What is Aminomethylbenzoic Acid used for? Retrieved from [Link]

  • Luhata, L. P., Munkombwe, N. M., & Cheuka, M. P. (2017). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives.
  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminomethylbenzoic acid. Retrieved from [Link]

  • WIPO Patentscope. (2011). WO/2011/087211 PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID. Retrieved from [Link]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • Wu, S., et al. (2010). A framework for using structural, reactivity, metabolic and physicochemical similarity to evaluate the suitability of analogs for SAR-based toxicological assessments. Regulatory Toxicology and Pharmacology, 56(1), 67-81.
  • Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • PubMed. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Retrieved from [Link]

Sources

Technical Guide: Hydrogen Bond Properties of 4-(Aminomethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the hydrogen bond donor (HBD) and acceptor (HBA) characteristics of 4-(Aminomethyl)-2-methylbenzoic acid , a specific methylated derivative of the antifibrinolytic agent PAMBA.

Unlike standard textbook definitions, this analysis accounts for the zwitterionic nature of the molecule at physiological pH and the steric "ortho-effect" introduced by the 2-methyl group—factors critical for accurate drug design and solubility prediction.

Executive Summary

  • Compound: 4-(Aminomethyl)-2-methylbenzoic acid[1][2]

  • CAS Registry Number: 33234-78-9 (HCl salt), 56-91-7 (Parent PAMBA reference)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2]
  • Core Insight: At physiological pH (7.4), this molecule exists primarily as a zwitterion . The 2-methyl group exerts a steric "ortho-effect," forcing the carboxylate group out of planarity with the benzene ring, slightly increasing acidity compared to its non-methylated analog.

  • HBD/HBA Summary:

    • Neutral Form: 3 Donors / 3 Acceptors

    • Physiological Form (Zwitterion): 3 Donors / 2 Acceptors (Charged species)

Structural Analysis & Physicochemical Properties[3][4][5]

The "Ortho-Effect" & pKa Shift

The presence of a methyl group at the ortho position (C2) relative to the carboxylic acid (C1) is not merely a lipophilic addition; it fundamentally alters the electronic landscape of the hydrogen bond acceptor site.

  • Steric Inhibition of Resonance: The steric bulk of the C2-methyl group forces the C1-carboxylate moiety to twist out of the plane of the benzene ring.[3] This decoupling prevents the conjugation of the carboxylate's

    
    -system with the aromatic ring.
    
  • Acidity Implication: By inhibiting resonance donation from the ring to the carbonyl, the electron density on the carboxylate is more localized. This typically lowers the pK

    
     of the acid (making it stronger) compared to the para-isomer.
    
    • Estimated pK

      
       (Acid): ~3.9 (vs. 4.2 for benzoic acid)[4]
      
    • Estimated pK

      
       (Amine): ~9.3 (Typical benzylamine)
      
Hydrogen Bond Donor/Acceptor Counts

The counts differ significantly depending on the ionization state. For drug development (Lipinski's Rule of 5), the neutral count is standard. For pharmacodynamics (receptor binding), the ionized count is relevant.

FeatureNeutral Species (Solid State/Non-polar)Zwitterionic Species (pH 7.4 / Aqueous)
Structure R-COOH / R-CH

NH

R-COO

/ R-CH

NH

H-Bond Donors (HBD) 3 (2 from -NH

, 1 from -OH)
3 (3 from -NH

)
H-Bond Acceptors (HBA) 3 (1 from -N, 2 from -COOH)2 (2 from -COO

)
Net Charge 00 (Dipolar)
Solubility Profile Low (High Lattice Energy)High in water; Insoluble in DCM/EtOAc

Critical Note: While the HBA count technically decreases from 3 to 2 upon ionization (loss of the amine lone pair), the strength of the carboxylate acceptors increases significantly due to the negative charge.

Visualization: Structure & Speciation Pathways

The following diagram illustrates the transition from the cationic form (low pH) to the anionic form (high pH), highlighting the dominant zwitterion at physiological conditions.

Speciation Cation Cationic Form (pH < 3) Donors: 4 (-NH3+, -COOH) Acceptors: 2 (-COOH) Zwitterion Zwitterion (pH 4-9) Donors: 3 (-NH3+) Acceptors: 2 (-COO-) *Dominant at pH 7.4* Cation->Zwitterion pKa1 ~3.9 (Deprotonation of -COOH) Anion Anionic Form (pH > 10) Donors: 2 (-NH2) Acceptors: 3 (-NH2, -COO-) Zwitterion->Anion pKa2 ~9.3 (Deprotonation of -NH3+)

Caption: pH-dependent speciation showing the shift in HBD/HBA profiles. The central zwitterion is the relevant species for biological interaction.

Experimental Validation Protocols

As a Senior Scientist, relying solely on calculated values is insufficient. The following protocols provide a self-validating system to determine these properties experimentally.

Protocol A: Potentiometric Titration (pK Determination)

To accurately count HBD/HBA at a specific pH, you must first define the ionization boundaries.

  • Preparation: Dissolve 5 mg of 4-(Aminomethyl)-2-methylbenzoic acid in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).

    • Note: If solubility is poor, use a co-solvent method (methanol/water) and extrapolate to 0% methanol using the Yasuda-Shedlovsky equation.

  • Titration: Titrate with 0.1 M KOH (standardized) under nitrogen atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of KOH. Identify two inflection points.

    • First inflection: Carboxylic acid deprotonation (defines the onset of HBA carboxylate).

    • Second inflection: Ammonium deprotonation (defines the loss of HBD ammonium).

  • Validation: The difference between pK

    
    1 and pK
    
    
    
    2 determines the width of the zwitterionic window.
Protocol B: NMR-Based H-Bond Acidity (Abraham's Method)

This method quantifies the "donating power" of the HBDs, which is more useful for SAR (Structure-Activity Relationship) studies than a simple count.

  • Solvent System: Prepare samples in DMSO-d

    
     (a strong acceptor solvent) and CDCl
    
    
    
    (a non-polar reference, if soluble).
  • Measurement: Measure the chemical shift (

    
    ) of the N-H protons.
    
  • Calculation:

    
    .
    
    • A larger

      
       indicates a stronger Hydrogen Bond Donor.
      
    • Expectation: The -NH

      
       protons (if stabilized) will show a massive downfield shift (>8.0 ppm) compared to the neutral -NH
      
      
      
      (~1.5-2.0 ppm).

Applications in Drug Design[4][8]

Fragment-Based Drug Discovery (FBDD)

4-(Aminomethyl)-2-methylbenzoic acid serves as an excellent "linker fragment."

  • Rigidity: The benzene ring provides a rigid scaffold.

  • Vectorality: The para arrangement of the functional groups (positions 1 and 4) creates a linear extension vector.

  • Twist: The 2-methyl group introduces a defined torsion angle, allowing the fragment to access binding pockets that flat analogs (like PAMBA) cannot.

Solubility Management

The zwitterionic nature creates a high lattice energy, often leading to poor solubility in organic synthesis solvents (DCM, THF).

  • Workaround: For synthetic coupling, protect the amine (e.g., Boc-protection) or the acid (e.g., Methyl ester) to break the zwitterion and restore solubility in organic media.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Abraham, M. H., et al. (2006). "Hydrogen Bond Acidity and Basicity: The NMR Method." Journal of Organic Chemistry.

  • PubChem. (2025).[1] "4-(Aminomethyl)benzoic acid (PAMBA) - Analog Reference." National Library of Medicine.

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. (Reference for ortho-effect pKa shifts).

Sources

Methodological & Application

Application Note: Amide Coupling Strategies for 4-(Aminomethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-(Aminomethyl)-2-methylbenzoic acid presents a dual synthetic challenge often underestimated in standard medicinal chemistry workflows. Unlike simple amino acids, this scaffold possesses a rigid phenyl core with two distinct antagonistic features:[1]

  • The Ortho-Methyl Effect: The methyl group at position 2 exerts significant steric pressure on the carboxylic acid, twisting it out of planarity with the aromatic ring. This reduces conjugation but, more critically, hinders the approach of bulky nucleophiles during activation.

  • Zwitterionic Insolubility: As a free base, the molecule exists as a zwitterion (salt bridge between the amine and carboxylic acid), rendering it insoluble in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

This guide details high-fidelity protocols to overcome these barriers, categorized by whether the scaffold acts as the Electrophile (Acid) or the Nucleophile (Amine) .[1]

Strategic Decision Matrix

Before starting, identify your coupling mode.[1] The 2-methyl group dictates that Method A requires high-energy activation, while Method B requires solvation control.[1]

CouplingStrategy Start Target: 4-(Aminomethyl)-2-methylbenzoic acid Decision Which functional group are you coupling? Start->Decision PathA Coupling to the Carboxylic Acid (Scaffold = Electrophile) Decision->PathA COOH Reactivity PathB Coupling to the Amine (Scaffold = Nucleophile) Decision->PathB NH2 Reactivity ReqA Requirement: N-Protection (Boc/Fmoc) PathA->ReqA SolA Solution: HATU or T3P Activation ReqA->SolA ReqB Requirement: C-Protection (Ester) OR Schotten-Baumann PathB->ReqB SolB Solution: Polar Solvents (DMF/DMSO) & Base Control ReqB->SolB

Figure 1: Strategic workflow for selecting coupling conditions based on the reactive site.

Protocol A: Coupling at the Carboxylic Acid

Challenge: The ortho-methyl group blocks the trajectory of incoming amines.[1] Weak activators (EDC/NHS) often result in slow kinetics and high rates of hydrolysis. Prerequisite: The 4-aminomethyl group must be protected (e.g., Boc, Fmoc) to prevent polymerization.[1]

Recommended Reagents
ReagentRoleWhy this choice?
HATU Coupling AgentThe gold standard for hindered acids.[1] The aza-benzotriazole moiety speeds up the reaction via the "neighboring group effect."
DIPEA BaseNon-nucleophilic base to deprotonate the carboxylic acid and the amine salt.
DMF SolventRequired to dissolve the zwitterionic/polar protected intermediate.[1]
Step-by-Step Procedure (HATU Method)[1]
  • Preparation:

    • Dissolve N-Boc-4-(aminomethyl)-2-methylbenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Note: If the starting material is a salt, ensure extra base is calculated to neutralize it.

  • Activation (Critical Step):

    • Add DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv).[1]

    • Add HATU (1.1 – 1.2 equiv) in one portion.[1]

    • Wait: Stir at room temperature for 15–30 minutes .

    • Mechanism:[1][2] This "pre-activation" allows the formation of the activated O-At ester. Due to the ortho-methyl steric bulk, this formation is slower than in unsubstituted benzoates.[1]

  • Coupling:

    • Add the Amine Partner (1.1 – 1.5 equiv).[1]

    • Stir at room temperature for 2–16 hours. Monitor by LC-MS.[1][3]

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with 1N HCl (to remove excess DIPEA/Amine), then sat.[1] NaHCO3, then Brine.[1]

    • Caution: If the product is very polar, avoid aqueous washes and evaporate DMF directly, then purify via Reverse Phase (C18) chromatography.

Alternative: T3P (Propylphosphonic Anhydride)

For scale-up (>5g), HATU is expensive and generates byproducts difficult to remove.[1]

  • Reagent: T3P (50% in EtOAc or DMF).[1]

  • Condition: Mix Acid + Amine + Base (Pyridine or DIPEA) in EtOAc. Add T3P dropwise.[1]

  • Advantage: T3P byproducts are water-soluble, simplifying purification.[1]

Protocol B: Coupling at the Amine

Challenge: Solubility. The zwitterion will not dissolve in DCM or Toluene. Prerequisite: The carboxylic acid can be left as a free acid (using Schotten-Baumann conditions) or protected as a methyl ester.[1]

Scenario 1: Using the Methyl Ester (Organic Phase)

If you have Methyl 4-(aminomethyl)-2-methylbenzoate (HCl salt) :

  • Solvent: Use DCM or DMF.[1]

  • Base: Add DIPEA (2.5 equiv) to free the amine from the HCl salt.

  • Coupling: Add the Acid Partner + EDC/HOBt or HATU.

  • Observation: The reaction proceeds rapidly as the aminomethyl group is benzylic and unhindered.

Scenario 2: Using the Free Acid (Schotten-Baumann)

If you must use the Free Acid Zwitterion directly:

  • Solvent: 1:1 Mixture of THF and 1N NaOH .

  • Reagent: Use an Acid Chloride or NHS-Ester of the partner molecule.[1]

  • Protocol:

    • Dissolve 4-(aminomethyl)-2-methylbenzoic acid in 1N NaOH (1.1 equiv). The solution should become clear as the carboxylate forms.

    • Add the electrophile (Acid Chloride) dropwise dissolved in THF.

    • Maintain pH > 8 by adding small aliquots of NaOH if necessary.[1]

    • Result: The amine reacts selectively because the carboxylate is a poor nucleophile compared to the amine in water.

  • Workup: Acidify to pH 3. The product (Amide-Acid) will typically precipitate out.[1]

Mechanistic Visualization: The Steric Relief

The following diagram illustrates why HATU is preferred over EDC for the ortho-substituted acid coupling.

Mechanism OrthoAcid 2-Methyl Benzoic Acid (Sterically Crowded) EDC_Path EDC Activation (O-Acylisourea) OrthoAcid->EDC_Path Slow Kinetics HATU_Path HATU Activation (O-At Active Ester) OrthoAcid->HATU_Path Fast Activation Failure N-Acylurea Rearrangement (Dead End Product) EDC_Path->Failure Sterics prolong lifetime of intermediate Success Rapid Amine Attack (7-membered transition state) HATU_Path->Success HOAt 'Reach-around' Assistance

Figure 2: HATU prevents side reactions common in hindered substrates by accelerating the rate-determining step via the HOAt pyridine nitrogen.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Starting material won't dissolve Zwitterionic lattice energy is high.[1]Switch to DMF or DMSO. Do not use DCM. Add 1.0 eq of DIPEA to break the zwitterion.
Low Yield (Acid Coupling) Steric hindrance of 2-Methyl group.[1][2]Switch from EDC/NHS to HATU or T3P .[1] Increase reaction time. Ensure "Pre-activation" step is done.[1]
Gummy precipitate Polymerization of unprotected scaffold.[1]Ensure you are using N-Boc or Methyl Ester protected starting material.[1] Do not use the raw amino-acid for self-coupling.[1]
No reaction (Amine Coupling) Amine is protonated (HCl salt).[1]Ensure you added enough base (DIPEA/TEA) to neutralize the HCl salt of the amine before adding the electrophile.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852.[1] (Definitive review on coupling reagents including hindered substrates).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4][6][7] Organic Process Research & Development, 20(2), 140–177.[1] (Details on T3P and safety in scale-up).

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Mechanistic insights into HATU/HOAt).

  • PubChem Compound Summary. (2023). 4-Amino-2-methylbenzoic acid.[1][8] (Physical properties and solubility data).

Sources

Application Notes and Protocols: Protecting Group Strategies for the Aminomethyl Group in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethyl benzoic acid derivatives are crucial structural motifs in a wide array of pharmacologically active compounds and functional materials. The presence of both a carboxylic acid and a primary amine within the same molecule presents a significant challenge in chemical synthesis. The nucleophilic and basic nature of the aminomethyl group can interfere with reactions targeting the carboxylic acid or other functional groups on the aromatic ring. Consequently, the temporary masking of the amine functionality with a suitable protecting group is an indispensable strategy to ensure chemoselectivity and achieve the desired synthetic outcomes.[1][2]

This comprehensive guide provides an in-depth exploration of protecting group strategies specifically tailored for the aminomethyl group in benzoic acid derivatives. We will delve into the mechanistic underpinnings of common protecting groups, offer practical guidance on their selection, and provide detailed, validated protocols for their introduction and removal.

The Principle of Orthogonal Protection

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. An ideal protecting group strategy employs "orthogonal" protecting groups, which can be removed under distinct sets of conditions without affecting each other.[3][4] This allows for the selective deprotection and subsequent reaction of one functional group while others remain masked. For instance, an acid-labile protecting group on the amine and a base-labile protecting group on another functional group would be considered an orthogonal set.[5]

Core Protecting Group Strategies for the Aminomethyl Moiety

The most widely employed protecting groups for amines are carbamates, which effectively decrease the nucleophilicity of the nitrogen atom.[5] We will focus on three of the most versatile and commonly used carbamate protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[6] Its popularity stems from its ease of introduction and its facile removal under acidic conditions, while being stable to a wide range of other reagents.[7]

Mechanism of Protection and Deprotection:

The Boc group is typically introduced by reacting the aminomethyl benzoic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.

Deprotection is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[8] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then breaks down to isobutylene and a proton.[9] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine.[9]

Advantages:

  • Stable to catalytic hydrogenation and basic conditions.

  • The protected amine is often more soluble in organic solvents.

  • Deprotection conditions are generally mild and efficient.

Disadvantages:

  • The strong acid required for deprotection may not be compatible with other acid-sensitive functional groups in the molecule.

  • The liberated tert-butyl cation can be a source of side reactions, such as alkylation of electron-rich aromatic rings.[10] This can often be mitigated by the use of scavengers.

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, was one of the first widely used protecting groups in peptide synthesis.[11] It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation.[12]

Mechanism of Protection and Deprotection:

The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[13] The reaction proceeds via nucleophilic acyl substitution at the chloroformate.

The primary method for Cbz deprotection is catalytic hydrogenolysis.[14] In the presence of a palladium catalyst and a hydrogen source, the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates.[12]

Advantages:

  • Stable to a wide range of non-reductive conditions, including acidic and basic environments.

  • Orthogonal to the Boc and Fmoc protecting groups.[12]

  • The protected compounds are often crystalline and easy to purify.[13]

Disadvantages:

  • The catalytic hydrogenation conditions are not compatible with other reducible functional groups, such as alkenes, alkynes, or nitro groups.

  • The palladium catalyst can sometimes be difficult to remove completely from the product.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability.[15] This allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.

Mechanism of Protection and Deprotection:

The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[15]

Deprotection is achieved by treatment with a secondary amine base, such as piperidine.[15] The base abstracts the acidic proton on the fluorenyl ring, initiating an E1cb-type elimination to release the free amine and dibenzofulvene. The dibenzofulvene is typically scavenged by the excess amine base.

Advantages:

  • Cleavage occurs under mild, non-acidic conditions.

  • Orthogonal to acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) protecting groups.[15]

Disadvantages:

  • The fluorenyl group can be bulky.

  • The protected amine can be susceptible to premature cleavage by other nucleophiles.

Data Presentation: Stability of Common Aminomethyl Protecting Groups

Protecting GroupStrong Acid (e.g., TFA)Weak Acid (e.g., AcOH)Strong Base (e.g., NaOH)Weak Base (e.g., Piperidine)Catalytic Hydrogenation (H₂, Pd/C)
Boc LabileStableStableStableStable
Cbz StableStableStableStableLabile
Fmoc StableStableModerately StableLabileModerately Stable

Visualization of Protecting Group Strategies

General Strategy for Amine Protection

G cluster_0 Protection cluster_1 Synthetic Transformation cluster_2 Deprotection Aminomethyl\nBenzoic Acid Aminomethyl Benzoic Acid Protected Aminomethyl\nBenzoic Acid Protected Aminomethyl Benzoic Acid Aminomethyl\nBenzoic Acid->Protected Aminomethyl\nBenzoic Acid  Protecting Group  Reagent Modified Protected\nDerivative Modified Protected Derivative Protected Aminomethyl\nBenzoic Acid->Modified Protected\nDerivative  Reaction at  Carboxylic Acid Final Product Final Product Modified Protected\nDerivative->Final Product  Deprotection  Reagent

Caption: General workflow for utilizing a protecting group in the synthesis of aminomethyl benzoic acid derivatives.

Chemical Structures of Protected Aminomethyl Benzoic Acids

Caption: Structures of 4-aminomethylbenzoic acid with common protecting groups.

Experimental Protocols

Protocol 1: Boc Protection of 4-(Aminomethyl)benzoic Acid

Materials:

  • 4-(Aminomethyl)benzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(aminomethyl)benzoic acid (1 equivalent) in a mixture of 1,4-dioxane and 1 M aqueous NaOH (2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equivalents) in 1,4-dioxane dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-((tert-butoxycarbonyl)amino)methyl)benzoic acid.

Protocol 2: Boc Deprotection of 4-((tert-Butoxycarbonyl)amino)methyl)benzoic Acid

Materials:

  • 4-((tert-Butoxycarbonyl)amino)methyl)benzoic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected aminomethyl benzoic acid (1 equivalent) in DCM (10 mL per gram of substrate).[16]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10 equivalents) to the stirred solution.[16]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[16]

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Cbz Protection of 4-(Aminomethyl)benzoic Acid

Materials:

  • 4-(Aminomethyl)benzoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(aminomethyl)benzoic acid (1 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[17]

  • While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[17]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[17]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[17]

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • A white precipitate will form. Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(((benzyloxy)carbonyl)amino)methyl)benzoic acid.[17]

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • 4-(((Benzyloxy)carbonyl)amino)methyl)benzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol.[17]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).[17]

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[17]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[17]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[17]

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 4-(aminomethyl)benzoic acid.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules containing the aminomethyl benzoic acid scaffold. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and are removable under orthogonal conditions, providing the synthetic chemist with a versatile toolkit. Understanding the stability, mechanisms of introduction and removal, and the practical considerations for each protecting group, as outlined in this guide, will enable researchers to devise robust and efficient synthetic strategies for the development of novel therapeutics and materials.

References

  • Benchchem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • ResearchGate. Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF. August 06 2025.
  • Chapter 8 Amino Protecting Groups.
  • Scribd. Stability of Amino Protecting Groups | PDF | Aldehyde | Organic Chemistry. December 01 2009.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. January 04 2024.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). July 31 2025.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Chem-Impex. Boc-(4-aminomethyl) benzoic acid.
  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis.
  • Benchchem. Application Notes and Protocols for N-Cbz Deprotection.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • 2 Protection of Functional Groups.
  • Master Organic Chemistry.
  • Organic Chemistry Portal. Amino Protecting Groups Stability.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES.
  • Amino Acid Deriv
  • ChemicalBook. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid.
  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. June 08 2017.
  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. September 15 2025.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. July 04 2023.
  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Amino Acid-Protecting Groups.
  • ResearchGate. (a)
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. July 31 2021.
  • Cbz-Protected Amino Groups. October 02 2019.
  • Slideshare. Protection for carboxylic group & Protection for the Amino group.
  • PMC.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. January 05 2024.
  • Wikipedia. Protecting group.
  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • Chem-Impex. 2-(Fmoc-aminomethyl)benzoic acid.
  • CRO Splendid Lab Pvt. Ltd. 4-(Boc-aminomethyl)benzoic Acid.
  • J&K Scientific LLC. Boc-(4-aminomethyl) benzoic acid | 33233-67-9. March 22 2011.
  • SynArchive. Protecting Groups List.
  • SciSpace. Amino Acid-Protecting Groups.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups.
  • YouTube. Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. August 11 2021.

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Application Note: High-Efficiency Esterification of 4-(Aminomethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The esterification of 4-(Aminomethyl)-2-methylbenzoic acid presents a classic yet nuanced challenge in organic synthesis. Unlike simple benzoic acids, this substrate possesses two critical structural features that dictate the synthetic strategy:

  • Zwitterionic Character: The simultaneous presence of a basic primary amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ) results in a zwitterionic species with high lattice energy and poor solubility in standard organic solvents.
  • Ortho-Steric Hindrance: The methyl group at the 2-position (ortho to the carboxylic acid) introduces steric bulk that can retard the rate of nucleophilic attack at the carbonyl carbon, rendering standard equilibrium-based Fischer esterification slower than for unhindered analogs like 4-(aminomethyl)benzoic acid.

The Solution: To overcome these barriers, this guide prioritizes an Acid Chloride Activation Strategy (In-Situ) using Thionyl Chloride (


). This method serves a dual purpose: it irreversibly activates the carboxyl group as a highly reactive intermediate and simultaneously protonates the amine, preventing self-polymerization (amide formation) and ensuring the substrate dissolves as the reaction proceeds.

Reaction Mechanism & Pathway[1][2][3]

The following diagram illustrates the activation pathway, highlighting the critical protonation of the amine which protects it from nucleophilic attack during the activation of the carboxyl group.

EsterificationMechanism Substrate 4-(Aminomethyl)- 2-methylbenzoic acid (Zwitterion) Protonation Amine Protonation (HCl Salt Formation) Substrate->Protonation SOCl2 / MeOH (Exothermic) Activation Acyl Chloride Intermediate Protonation->Activation Excess SOCl2 Reflux Esterification Nucleophilic Attack (MeOH) Activation->Esterification MeOH Product Methyl Ester Hydrochloride Esterification->Product - SO2, - HCl

Figure 1: Mechanistic pathway for the thionyl chloride-mediated esterification.[1] The amine is sequestered as the hydrochloride salt prior to carboxyl activation.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Preferred)

Applicability: High-yield laboratory synthesis (1g – 50g scale). Mechanism: In-situ generation of HCl and activation of carboxylate.

Materials
  • Substrate: 4-(Aminomethyl)-2-methylbenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)
    
  • Solvent: Anhydrous Methanol (MeOH) (10–15 volumes)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
     or 
    
    
    
    line), ice-water bath.
Step-by-Step Procedure
  • Setup: Charge a dry round-bottom flask with anhydrous Methanol. Cool the solvent to 0°C using an ice-water bath.[1]

  • Activation (Critical Step): Add Thionyl Chloride dropwise to the cold methanol over 15–20 minutes.

    • Note: This reaction is exothermic and releases HCl gas. Ensure efficient stirring and venting.

  • Addition: Add solid 4-(Aminomethyl)-2-methylbenzoic acid in portions to the solution. The solid may not dissolve immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Attach the reflux condenser and heat the mixture to Reflux (approx. 65°C) for 4 to 6 hours .

    • Checkpoint: The suspension should dissolve into a clear solution as the esterification proceeds and the zwitterion is converted to the soluble ester hydrochloride.

  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1) or HPLC.[2] The starting acid zwitterion will remain at the baseline or have a distinct shift from the less polar ester.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution in vacuo to remove solvent and excess

      
      .
      
    • Co-evaporation: Add toluene (2x) and concentrate again to azeotropically remove traces of water and thionyl chloride.

  • Isolation: The residue is typically a white to off-white solid (Hydrochloride salt).

    • Purification: Triturate the solid with cold Diethyl Ether or Ethyl Acetate to remove non-polar impurities. Filter and dry under vacuum.[3]

Method B: HCl Gas/Methanol (Scale-Up Compatible)

Applicability: Large scale (>100g) where handling large volumes of thionyl chloride is hazardous.

Step-by-Step Procedure
  • Preparation: Dissolve/suspend the substrate in Methanol (10 vol).

  • Acidification: Bubble anhydrous HCl gas into the suspension at 0–5°C until saturation (approx. 30% w/w).

    • Alternative: Use Acetyl Chloride (2-3 eq) added to Methanol to generate anhydrous HCl in situ.

  • Reflux: Heat to reflux for 12–18 hours .

    • Note: Due to the ortho-methyl steric hindrance, this equilibrium method requires longer reaction times than Method A.

  • Workup: Concentrate in vacuo. If the product is an oil, induce crystallization by adding a seed crystal or triturating with acetone/ether.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact & Rationale
Temperature 0°C (Addition)

65°C (Reflux)
Low temp prevents violent exotherms during

addition. Reflux is required to overcome the steric hindrance of the 2-methyl group.
Stoichiometry

> 3.0 eq
Excess reagent acts as a dehydrating agent, driving the equilibrium to the right and ensuring complete amine protonation.
Moisture Control Strictly AnhydrousWater competes with methanol for the acyl intermediate, reverting the product to the starting acid.
Reaction Time 4 - 6 HoursInsufficient time leads to incomplete conversion due to the steric bulk at the ortho-position.
Workflow Diagram

Workflow Start Start: Anhydrous MeOH (0°C) AddReagent Add SOCl2 Dropwise (Exothermic Control) Start->AddReagent AddSubstrate Add 4-(Aminomethyl)- 2-methylbenzoic acid AddReagent->AddSubstrate Reflux Reflux 4-6 Hours (Clear Solution formed) AddSubstrate->Reflux Evaporate Concentrate in vacuo (Remove SOCl2/MeOH) Reflux->Evaporate Triturate Triturate with Et2O (Filter White Solid) Evaporate->Triturate Final Yield: Methyl Ester HCl (>90% Purity) Triturate->Final

Figure 2: Operational workflow for the isolation of the target ester hydrochloride.

Analytical Validation

To validate the integrity of the synthesized Methyl 4-(aminomethyl)-2-methylbenzoate Hydrochloride , compare analytical data against the following expected values:

  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in water, methanol, DMSO; insoluble in ether, hexane.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.4–8.6 (br s, 3H, 
      
      
      
      )
    • 
       7.8–7.9 (d, 1H, Ar-H ortho to ester)
      
    • 
       7.3–7.5 (m, 2H, Ar-H)
      
    • 
       4.0–4.1 (q, 2H, 
      
      
      
      )
    • 
       3.8 (s, 3H, 
      
      
      
      )
    • 
       2.5–2.6 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Expected

      
       (Free base): ~180.1 m/z.
      

References

  • Vertex Pharmaceuticals Inc. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. US Patent 7,265,238 B2. Link

    • Context: Describes the industrial scale-up and pH control for aminomethyl benzoate esters, highlighting the stability challenges of the free base.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[4] Link

    • Context: Authoritative mechanism review for acid chloride formation and esterific
  • BenchChem. (2025). Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterification. Link

    • Context: Provides comparative protocols for Fischer esterification of aminobenzoic acid deriv
  • ChemicalBook. 4-(Aminomethyl)benzoic acid Properties and Synthesis. Link

    • Context: Physical property data and general synthesis routes for the non-methylated analog, serving as a baseline for solubility and handling.

Sources

4-(Aminomethyl)-2-methylbenzoic acid as a linker in antibody-drug conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 4-(Aminomethyl)-2-methylbenzoic Acid as a Self-Immolative Linker in Antibody-Drug Conjugates (ADCs)

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1] The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, dictating its stability in circulation and the efficiency of payload release within target cells.[2] This document provides a detailed technical guide on the application of 4-(aminomethyl)-2-methylbenzoic acid as a key component of a self-immolative linker system. We will explore the chemical rationale for its design, highlighting the role of the ortho-methyl group in modulating stability. This guide provides detailed protocols for the synthesis of a complete linker-payload construct, its conjugation to a monoclonal antibody, and the comprehensive analytical characterization of the resulting ADC.

Introduction: The Critical Role of the Linker

An ideal ADC linker must maintain a steadfast connection between the antibody and payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[3][] Conversely, upon internalization into the target cancer cell, it must facilitate the rapid and quantitative release of the active payload.[5] Cleavable linkers, which are designed to be severed by specific triggers within the tumor microenvironment or inside the cell (e.g., proteases, pH), are a mainstay of modern ADC design.[6]

A sophisticated subclass of cleavable linkers incorporates a "self-immolative" spacer. The most common example is the p-aminobenzyl carbamate (PABC) system. After an enzymatic trigger cleaves an adjacent promoiety (e.g., a dipeptide), the PABC unit undergoes a spontaneous 1,6-electronic cascade elimination, releasing the payload, carbon dioxide, and an aromatic remnant. The 4-(aminomethyl)-2-methylbenzoic acid structure is a rationally designed modification of this PABC system.

Rationale for the 2-Methyl Substitution

The introduction of a methyl group at the C2 position, ortho to the carboxylic acid, serves a crucial purpose. Based on established structure-activity relationships, substitutions on the PABC aromatic ring can significantly influence the stability and cleavage kinetics of the linker.[3] The 2-methyl group introduces steric hindrance, which is hypothesized to shield the linker from nonspecific enzymatic degradation in plasma, thereby enhancing its systemic stability. This modification aims to strike an optimal balance: improving in vivo stability while still permitting efficient self-immolation following targeted enzymatic cleavage.[1]

General Mechanism of Action

The 4-(aminomethyl)-2-methylbenzoic acid moiety does not act in isolation. It is typically integrated into a larger linker construct, most commonly with a protease-sensitive dipeptide like Valine-Citrulline (Val-Cit). This dipeptide is a known substrate for lysosomal proteases such as Cathepsin B, which are abundant within cancer cells.[5][7]

ADC_MOA cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell A 1. ADC Circulates (Linker is Stable) B 2. ADC Binds to Tumor Antigen A->B Targeting C 3. Internalization (Endocytosis) B->C D 4. Trafficking to Lysosome (Acidic pH, High Protease) C->D E 5. Protease Cleaves Linker (e.g., Val-Cit) D->E F 6. Self-Immolation of Spacer & Payload Release E->F G 7. Payload Induces Apoptosis F->G

Caption: High-level mechanism of action for a protease-cleavable ADC.

The cleavage of the Val-Cit dipeptide by Cathepsin B unmasks the aminomethyl group of the spacer, initiating the self-immolative cascade that liberates the active drug.

Cleavage_Mechanism start Val-Cit C(O)NH-CH₂- (Me)Ph-C(O)-Payload step1 Unmasked Amine (p-aminobenzylamine derivative) start->step1 Cathepsin B (in Lysosome) step2 1,6-Elimination Cascade step1->step2 Spontaneous step3 H₂N-CH₂-(Me)Ph-COOH CO₂ Free Payload step2->step3 Release

Caption: The self-immolative release of the payload.

Experimental Protocols

These protocols provide a representative workflow. Researchers must optimize conditions based on the specific antibody, payload, and analytical instrumentation.

Protocol 2.1: Synthesis of Linker-Payload Construct (Fmoc-Val-Cit-PABC(Me)-MMAE)

This protocol describes the synthesis of a complete linker-payload unit ready for conjugation to an antibody. It uses the potent tubulin inhibitor, monomethyl auristatin E (MMAE), as the payload.

Materials:

  • Fmoc-Val-Cit-PABC-PNP (Commercially available)

  • 4-(Aminomethyl)-2-methylbenzoic acid

  • MMAE (Monomethyl Auristatin E)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), Anhydrous

  • Piperidine

  • Dichloromethane (DCM)

Procedure:

  • Activation of 4-(Aminomethyl)-2-methylbenzoic Acid:

    • Dissolve 4-(aminomethyl)-2-methylbenzoic acid (1.2 eq) and HBTU (1.15 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir under a nitrogen atmosphere for 30 minutes at room temperature.

    • Rationale: The carboxylic acid is activated as an HBTU ester, making it highly reactive towards the amine of the payload. DIPEA acts as a non-nucleophilic base to facilitate the reaction.

  • Coupling to Payload (MMAE):

    • Add MMAE (1.0 eq), dissolved in a minimal amount of DMF, to the activated linker solution.

    • Stir the reaction overnight at room temperature.

    • Monitor reaction completion by LC-MS.

    • Rationale: The N-terminus of MMAE couples with the activated carboxylic acid to form a stable amide bond, creating the PABC(Me)-MMAE conjugate.

  • Purification:

    • Purify the crude product using reverse-phase HPLC (C18 column) with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the PABC(Me)-MMAE product.

  • Coupling to Val-Cit Moiety:

    • Dissolve Fmoc-Val-Cit-PABC-PNP (1.0 eq) and the purified PABC(Me)-MMAE product (1.2 eq) in DMF.

    • Add DIPEA (2.0 eq) and stir for 4-6 hours at room temperature.

    • Rationale: The amine of the PABC(Me)-MMAE displaces the p-nitrophenol (PNP) activated ester on the Val-Cit promoiety.

  • Fmoc Deprotection:

    • After purification by RP-HPLC, dissolve the product in a solution of 20% piperidine in DMF.

    • Stir for 30 minutes at room temperature.

    • Remove the solvent under vacuum.

    • Rationale: Piperidine is a strong base that rapidly removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of valine, exposing the primary amine needed for the final conjugation step.

  • Final Activation and Maleimide Installation:

    • Dissolve the deprotected product in DCM.

    • Add Maleimidocaproyl-OSu (MC-OSu) (1.1 eq) and DIPEA (2.0 eq).

    • Stir for 2 hours at room temperature.

    • Purify the final product, MC-Val-Cit-PABC(Me)-MMAE, by RP-HPLC.

    • Rationale: A maleimide group is installed to enable covalent attachment to reduced thiol groups on the antibody. The caproyl spacer enhances solubility.

Protocol 2.2: Antibody Conjugation

This protocol uses a monoclonal antibody (e.g., Trastuzumab) and conjugates the linker-payload from Protocol 2.1 to cysteine residues exposed after partial reduction of interchain disulfides.

Materials:

  • Monoclonal Antibody (mAb) at 10-20 mg/mL in PBS.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • MC-Val-Cit-PABC(Me)-MMAE linker-payload.

  • Propylene glycol or DMSO as a co-solvent.

  • N-acetylcysteine (NAC) solution (100 mM).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add TCEP to a final concentration of 2.5 mM.

    • Incubate at 37°C for 2 hours.

    • Rationale: TCEP is a potent reducing agent that selectively cleaves the interchain disulfide bonds of the antibody, exposing free thiol (-SH) groups for conjugation. The hinge region disulfides are most susceptible.

  • Linker-Payload Conjugation:

    • Dissolve the linker-payload in propylene glycol or DMSO. Add a 6-fold molar excess of the linker-payload to the reduced antibody solution.[8] Ensure the final co-solvent concentration is below 10% v/v.

    • Incubate at room temperature for 1 hour with gentle mixing.

    • Rationale: The maleimide group on the linker reacts specifically with the free thiols on the reduced antibody via a Michael addition reaction, forming a stable thioether bond. A molar excess drives the reaction to completion.

  • Quenching:

    • Add a 20-fold molar excess of N-acetylcysteine (NAC) over the linker-payload.

    • Incubate for 20 minutes at room temperature.

    • Rationale: NAC contains a free thiol that reacts with and "caps" any unreacted maleimide groups on the linker-payload, preventing unwanted side reactions.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other small molecules using desalting columns or tangential flow filtration (TFF) with PBS as the exchange buffer.

    • Rationale: This step is crucial for removing cytotoxic contaminants and preparing the ADC for downstream analysis and application.

ADC_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Preparation cluster_characterization Quality Control s1 Activate Linker s2 Couple to Payload s1->s2 s3 Couple to Dipeptide s2->s3 s4 Install Maleimide s3->s4 c2 Conjugate Linker-Payload s4->c2 To Conjugation c1 Reduce Antibody (Expose Thiols) c1->c2 c3 Quench Reaction c2->c3 c4 Purify ADC (SEC/TFF) c3->c4 q1 Measure DAR (HIC) c4->q1 To QC q2 Assess Purity (SEC) c4->q2 q3 Confirm Mass (MS) c4->q3 q4 Test Stability & Potency q1->q4 q2->q4 q3->q4

Caption: Overall workflow for ADC synthesis and characterization.

Analytical Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and safety of the ADC.[9] ADCs are heterogeneous mixtures, and understanding this heterogeneity is key.[10][11]

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR and the distribution of drug-linked species. The conjugation of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, allowing species with different numbers of drugs (DAR 0, 2, 4, 6, 8) to be separated.

Protocol:

  • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: Run a reverse gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species.

  • Detection: UV at 280 nm.

  • Calculation: The average DAR is calculated from the relative peak area of each species multiplied by its DAR value, divided by the total peak area.

PeakDrug LoadRetention Time (min)Relative Area (%)
1DAR 08.55.2
2DAR 212.120.5
3DAR 415.355.8
4DAR 617.915.3
5DAR 819.83.2
Average DAR 4.2 100.0
Table 1: Representative HIC-HPLC data for a cysteine-linked ADC. The average DAR is a critical quality attribute.
Purity and Aggregation Analysis by SEC-HPLC

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and to detect the presence of high molecular weight species (aggregates) or fragments.

Protocol:

  • Column: A suitable SEC column (e.g., Zenix-C SEC-300).[11]

  • Mobile Phase: Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 6.8.

  • Detection: UV at 280 nm.

  • Analysis: The main peak corresponds to the monomeric ADC. Peaks eluting earlier are aggregates, while later peaks are fragments. Purity is typically expressed as % monomer.

SampleMonomer (%)Aggregate (%)Fragment (%)
Unconjugated mAb99.50.5<0.1
Purified ADC98.21.70.1
Table 2: Representative SEC-HPLC data showing high purity and minimal aggregation of the final ADC product.
In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in plasma to predict premature drug release in vivo.

Protocol:

  • Incubate the ADC at 1 mg/mL in human plasma at 37°C.

  • Take aliquots at various time points (e.g., 0, 24, 48, 96 hours).

  • Capture the ADC from the plasma using an affinity resin (e.g., Protein A).

  • Analyze the captured ADC by HIC-HPLC to determine the average DAR at each time point.

  • Analysis: A stable ADC will show minimal to no decrease in the average DAR over the time course. Significant payload loss indicates linker instability.

In Vitro Cathepsin B Cleavage Assay

This assay confirms that the linker is susceptible to cleavage by the target enzyme.

Protocol:

  • Incubate the ADC (50 µg) with recombinant human Cathepsin B in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT).

  • Incubate at 37°C.

  • Stop the reaction at various time points by adding a protease inhibitor.

  • Analyze the samples by RP-HPLC or LC-MS to detect and quantify the released payload (MMAE).

  • Analysis: Successful cleavage will show a time-dependent increase in the concentration of free MMAE.[7]

Conclusion

The 4-(aminomethyl)-2-methylbenzoic acid moiety represents a rational design improvement for self-immolative linkers in ADCs. The ortho-methyl group is strategically placed to enhance systemic stability, potentially widening the therapeutic window by reducing off-target toxicities associated with premature payload release. The protocols outlined in this guide provide a comprehensive framework for synthesizing, conjugating, and rigorously characterizing ADCs that employ this advanced linker component. As with all ADC development, careful analytical characterization is paramount to ensuring the production of a safe, stable, and effective therapeutic.

References

  • Analytical methods for physicochemical characterization of antibody drug conjugates - PMC. (n.d.). National Center for Biotechnology Information.
  • Antibody-Drug Conjugates (ADCs) – Biotherapeutic bullets | Almac. (2023, June 5). Almac Group. Retrieved February 8, 2026, from [Link]

  • Analytical Characterization of Antibody Drug Conjugates. (n.d.). Sepax Technologies, Inc.
  • Gangwar, S., et al. (2013). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Retrieved February 8, 2026, from [Link]

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). LinkedIn.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). MDPI. Retrieved February 8, 2026, from [Link]

  • Current ADC Linker Chemistry - PMC. (2015, April 1). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Eight biotech companies spearheading the antibody drug conjugate new wave. (2026, February 11). Labiotech.eu. Retrieved February 8, 2026, from [Link]

  • Top Companies You Should Know Developing ADCs (Antibody-Drug Conjugates). (2025, July 11). LinkedIn.
  • Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. (2024, May 16). RSC Publishing. Retrieved February 8, 2026, from [Link]

  • The mechanism of action of antibody‐drug conjugates (ADCs). (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Driving Oncology Forward: 25 Companies Redefining Antibody-Drug Conjugates (ADCs) in 2025. (2024, December 23). BioPharma APAC. Retrieved February 8, 2026, from [Link]

  • Top 9 ADC Linker and Conjugation Technologies Providers. (2023, September 15). Roots Analysis. Retrieved February 8, 2026, from [Link]

  • Balancing ADC stability and payload release via linker design and... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Antibody Drug Conjugates Company List. (n.d.). Antibody Drug Conjugates. Retrieved February 8, 2026, from [Link]

  • Advances in the Development of Dual-Drug Antibody Drug Conjugates. (n.d.). ADC Review. Retrieved February 8, 2026, from [Link]

  • Preparation method of 4-aminomethylbenzoic acid. (n.d.). Google Patents.
  • Stability of ADC linker payloads in sub-cellular fractions. (n.d.). Sterling Pharma Solutions. Retrieved February 8, 2026, from [Link]

  • Synthesis of 4-aminobenzoic acid derivatives 12–15. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • 4-Amino-2-methylbenzoic acid. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • 4-(Aminomethyl)Benzoic Acid. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • Advances in ADC Linker Research. (2024, June 6). AxisPharm. Retrieved February 8, 2026, from [Link]

  • Preparation method of 4-aminomethylbenzoic acid. (n.d.). Google Patents.
  • Linkers for ADCs. (n.d.). NJ Bio, Inc. Retrieved February 8, 2026, from [Link]

  • Drug-to-antibody ratio for complete conjugation. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC. (2021, April 6). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • 4-Amino-2-methylbenzoic acid. (n.d.). CAS Common Chemistry. Retrieved February 8, 2026, from [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.). Google Patents.
  • I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ? (2018, June 14). ResearchGate. Retrieved February 8, 2026, from [Link]

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Application Notes and Protocols: Strategic Incorporation of 4-(Aminomethyl)-2-methylbenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a transformative strategy in modern drug discovery and materials science. These unique building blocks offer the potential to introduce novel structural and functional properties, enhancing proteolytic stability, modulating receptor affinity, and enabling the design of sophisticated molecular architectures. This guide provides a comprehensive technical overview and detailed protocols for the successful integration of 4-(aminomethyl)-2-methylbenzoic acid into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the strategic considerations for handling this sterically hindered, bifunctional building block, from resin selection and coupling methodologies to final cleavage and purification. The causality behind each experimental choice is explained to empower researchers to not only follow the protocols but also to troubleshoot and adapt them for their specific research needs.

Introduction: The Rationale for Incorporating 4-(Aminomethyl)-2-methylbenzoic Acid

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of peptide chemistry, enabling the efficient and controlled assembly of amino acid sequences on a solid support.[1][2] The now predominant Fmoc/tBu strategy offers mild reaction conditions, facilitating the synthesis of a wide array of peptides.[3][4] The true power of SPPS is realized in its flexibility, allowing for the incorporation of non-standard amino acids which can imbue the resulting peptides with enhanced therapeutic properties or unique structural characteristics.[5][6]

4-(Aminomethyl)-2-methylbenzoic acid is a particularly interesting non-canonical building block. Its rigid aromatic core can act as a scaffold, influencing the peptide's secondary structure and conformational rigidity. The methyl group introduces steric hindrance, which can shield adjacent peptide bonds from enzymatic degradation. Furthermore, the specific geometry of the amino and carboxyl groups on the benzene ring can be exploited to create specific turns or bends in the peptide backbone, potentially mimicking or disrupting protein-protein interactions.

This document serves as a detailed guide for the seamless integration of this valuable building block into your peptide synthesis workflows.

The Building Block: 4-(Fmoc-aminomethyl)-2-methylbenzoic Acid

For successful incorporation using the standard Fmoc-SPPS workflow, 4-(aminomethyl)-2-methylbenzoic acid must be appropriately protected. The commercially available form, 4-(Fmoc-aminomethyl)-2-methylbenzoic acid , is the ideal starting material. In this configuration, the aminomethyl group is protected by the base-labile Fmoc group, leaving the carboxylic acid free for activation and coupling to the N-terminal amine of the growing peptide chain on the solid support.

Structure of 4-(Fmoc-aminomethyl)-2-methylbenzoic Acid

Caption: Chemical structure of 4-(Fmoc-aminomethyl)-2-methylbenzoic acid.

Strategic Considerations for SPPS Incorporation

The primary challenge in coupling 4-(Fmoc-aminomethyl)-2-methylbenzoic acid is the steric hindrance presented by the methyl group ortho to the carboxylic acid. This can impede the approach of the activated carboxyl group to the resin-bound amine, potentially leading to incomplete coupling. Therefore, a robust coupling strategy is paramount.

Resin Selection

The choice of resin depends on whether the final peptide will have a C-terminal amide or carboxylic acid.

  • For C-terminal amides: Rink Amide resin is a suitable choice.[7]

  • For C-terminal acids: 2-Chlorotrityl chloride resin is recommended as it allows for mild cleavage conditions that preserve acid-labile side-chain protecting groups if necessary.[7]

Resin loading should be kept moderate (e.g., 0.3-0.5 mmol/g) to minimize aggregation of the growing peptide chains, a phenomenon that can be exacerbated by bulky, non-standard residues.[3]

Coupling Reagent Selection

Standard carbodiimide reagents like DIC may not be sufficiently reactive to overcome the steric hindrance of the methyl group.[8] More potent activating reagents are recommended.

Coupling ReagentClassReactivityRationale for Use with Hindered Residues
HATU Uronium/Aminium SaltVery HighForms a highly reactive OAt-ester, which is very effective at overcoming steric barriers.[8]
HBTU Uronium/Aminium SaltHighForms a reactive OBt-ester, generally effective for many hindered couplings.[8]
PyBOP Phosphonium SaltHighForms a reactive OBt-ester, another strong choice for difficult couplings.[8]

Recommendation: HATU is the preferred coupling reagent due to its superior performance in sterically demanding couplings.[8]

Solvent Choice

N,N-Dimethylformamide (DMF) is the standard solvent for SPPS. However, for difficult couplings, N-methylpyrrolidone (NMP) can be a superior alternative due to its enhanced solvating properties, which can help to disrupt peptide aggregation.[8]

Detailed Protocols

The following protocols are based on the Fmoc/tBu strategy.[4] All steps should be performed in a dedicated SPPS reaction vessel with appropriate agitation.

General SPPS Workflow

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage After final residue Repeat->Fmoc_Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin in the SPPS reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.[7]

  • Drain the DMF.

Protocol 2: Standard Fmoc-Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution.

  • Agitate for 10-15 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[9]

Protocol 3: Coupling of 4-(Fmoc-aminomethyl)-2-methylbenzoic Acid

This protocol utilizes HATU for activation and recommends a double coupling to ensure maximum efficiency.

Reagents:

  • 4-(Fmoc-aminomethyl)-2-methylbenzoic acid (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • DMF or NMP

Procedure:

  • Pre-activation: In a separate vial, dissolve 4-(Fmoc-aminomethyl)-2-methylbenzoic acid and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling (Recommended): Repeat steps 1 and 2 with a fresh solution of activated 4-(Fmoc-aminomethyl)-2-methylbenzoic acid.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) and then DMF again (3 times).

  • (Optional but Recommended) Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. This prevents the formation of deletion sequences.[7]

  • Wash the resin thoroughly with DMF.

Protocol 4: Final Cleavage and Deprotection

The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence.

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum.

Characterization and Purification

The crude peptide should be analyzed by analytical HPLC and mass spectrometry to confirm its identity and purity. Purification is typically achieved using preparative reverse-phase HPLC.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Incomplete Coupling of the Custom Residue Steric hindrance, peptide aggregation.Use HATU as the coupling reagent, perform a double coupling, switch to NMP as the solvent, consider microwave-assisted synthesis to drive the reaction to completion.[8][10]
Low Yield of Final Peptide Incomplete coupling at multiple steps, aggregation.Incorporate pseudoproline dipeptides or backbone amide protection to disrupt secondary structure formation if aggregation is suspected.[] Ensure thorough washing between steps.
Side Reactions during Cleavage Presence of sensitive residues (e.g., Trp, Met, Cys).Adjust the cleavage cocktail with appropriate scavengers (e.g., EDT for Trp).[12]

Conclusion

The successful incorporation of 4-(aminomethyl)-2-methylbenzoic acid into peptide sequences is readily achievable with careful planning and the use of robust synthetic protocols. By employing potent coupling reagents like HATU and considering strategies such as double coupling, researchers can effectively overcome the steric challenges posed by this valuable non-canonical amino acid. The methodologies outlined in this guide provide a solid foundation for the synthesis of novel peptides with tailored structural and functional properties, opening new avenues for innovation in drug discovery and materials science.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Bio-protocol. (2025, October 5). Peptide Synthesis. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

  • Jewett, J. C., & Scheck, R. A. (2014). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in chemistry, 2, 34. [Link]

  • Zhang, Y., & Liu, D. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in bioengineering and biotechnology, 7, 119. [Link]

  • Wang, L., & Li, F. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and environmental microbiology, 88(23), e0161722. [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification of 4-(Aminomethyl)-2-methylbenzoic acid derivatives via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(Aminomethyl)-2-methylbenzoic Acid Derivatives

Current Status: Operational Role: Senior Application Scientist Ticket ID: #AMBA-PUR-001[1]

Executive Summary: The "Zwitterion Trap"

You are encountering difficulty because 4-(Aminomethyl)-2-methylbenzoic acid is a classic zwitterion .[1] At neutral pH, it possesses a cationic amine (pKₐ ~9.[1]3) and an anionic carboxylate (pKₐ ~3.8).[1]

  • The Problem: On standard C18 columns, the molecule is too polar to retain (elutes in the void). If you retain it, the amine interacts with residual silanols, causing severe peak tailing.[2]

  • The 2-Methyl Factor: The methyl group at the ortho position to the carboxylic acid adds slight lipophilicity and steric bulk, but it is insufficient to overcome the polarity of the zwitterionic core.

This guide moves beyond standard protocols to specific, self-validating workflows for purifying this class of amphoteric molecules.

Module 1: Method Development Decision Matrix

Do not guess your stationary phase.[1] Use this logic flow to select the correct column chemistry based on your specific derivative's lipophilicity.

MethodDev Start Start: Analyze Structure CheckLogP Is LogP > 1.5? Start->CheckLogP RP_Route Reversed Phase (RP) CheckLogP->RP_Route Yes (Hydrophobic) HILIC_Route HILIC Mode CheckLogP->HILIC_Route No (Polar/Zwitterionic) pH_Check Can derivative tolerate pH 10? RP_Route->pH_Check High_pH High pH RP (Hybrid C18 + NH4OH) pH_Check->High_pH Yes (Preferred) Low_pH Acidic RP (Polar-Embedded C18 + TFA) pH_Check->Low_pH No (Labile) HILIC_Col Amide or Bare Silica Column HILIC_Route->HILIC_Col

Figure 1: Decision matrix for stationary phase selection based on analyte polarity and pH stability.

Module 2: Critical Troubleshooting (Q&A)

Q1: My compound elutes in the void volume (t₀) on C18. How do I increase retention?

The Cause: Your molecule is existing as a zwitterion or a cation, making it extremely water-soluble. Standard C18 chains "collapse" in 100% water, losing interaction surface area. The Fix:

  • Switch to "AQ" or "Polar-Embedded" Columns: These columns (e.g., Waters T3, Phenomenex Aqua) are designed to prevent phase collapse in 100% aqueous mobile phases [1].[1]

  • Ion-Pairing Chromatography: Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase.[1]

    • Mechanism:[1][3][4][5] TFA is an anionic ion-pairing agent.[1] It forms a neutral hydrophobic complex with your positively charged amine, allowing it to "stick" to the C18 chain.

    • Warning: TFA suppresses MS signals.[1] If using MS, use Heptafluorobutyric acid (HFBA) or switch to HILIC.[1]

Q2: I see severe peak tailing (As > 1.5). Is my column dead?

The Cause: No. The positively charged aminomethyl group is interacting with negatively charged residual silanols (Si-O⁻) on the silica surface. The Fix:

  • Option A (The Mask): Increase buffer ionic strength.[1] Use 20–50 mM Ammonium Acetate .[1] The ammonium ions compete for the silanol sites, blocking your amine from sticking [2].

  • Option B (The Switch): Move to High pH (pH 9.5–10) using Ammonium Bicarbonate or Ammonium Hydroxide.[1]

    • Why: At pH 10, the amine is deprotonated (neutral) and the silica is fully ionized. The neutral amine does not interact with the silanols.

    • Requirement: You MUST use a Hybrid Silica column (e.g., chemically cross-linked ethyl-bridged hybrids) to survive this pH.[1] Standard silica dissolves above pH 8.[1]

Q3: During Prep-HPLC, my product precipitates in the fraction collector.

The Cause: You are collecting the fraction at a pH near the molecule's Isoelectric Point (pI) . For aminomethylbenzoic acids, the zwitterion (net charge 0) has the lowest solubility. The Fix:

  • Immediate Action: Pre-load your fraction collection tubes with acid (formic acid) or base, ensuring the collected fraction immediately shifts away from the pI.

  • Solvent Strategy: Ensure your organic modifier (Acetonitrile) remains high enough in the collected fraction.[1] If using a gradient ending at 5% organic, the compound will crash out.

Module 3: Recommended Protocols

Protocol A: The "High pH" Strategy (Recommended for Purity)

Best for peak shape and loading capacity.

ParameterSpecification
Column Hybrid C18 (e.g., XBridge BEH C18 or Gemini NX-C18)
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 min (Adjust based on lipophilicity)
Flow Rate 1.0 mL/min (Analytical) / 20 mL/min (Prep)
Detection UV @ 254 nm (Aromatic ring)
Protocol B: HILIC Mode (Recommended for Polar Retention)

Best if the compound is extremely polar and unretained on C18.

ParameterSpecification
Column Amide-bonded Silica (e.g., TSKgel Amide-80 or BEH Amide)
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0) in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B (Note: HILIC gradients run "backwards")
Mechanism Partitioning into a water-rich layer on the silica surface [3].[1]

Module 4: The Chemistry of the "2-Methyl" Group

Understanding the specific impact of the 2-methyl substitution is vital for interpreting your chromatograms.

StructureEffect Base 4-(Aminomethyl)benzoic acid Core Methyl 2-Methyl Substitution Base->Methyl Steric Steric Hindrance on COOH Methyl->Steric Ortho Effect Lipophilicity Increased Lipophilicity Methyl->Lipophilicity +CH3 Group Result Result: Slightly Better Retention on C18 (vs non-methylated analog) Steric->Result Lipophilicity->Result

Figure 2: Impact of the 2-methyl substituent on chromatographic behavior.[1]

The methyl group is ortho to the carboxylic acid. This creates steric hindrance that may slightly weaken the acidity (raising pKₐ of the COOH) by forcing the carboxyl group out of planarity with the ring. However, it primarily acts as a "hydrophobic handle," offering slightly better retention on C18 compared to the non-methylated parent, provided the pH is controlled.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com.[1] Link

  • McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography.
  • Guillarme, D. "HILIC: The Pros and Cons."[1] LCGC International, 2014.[1] Link

  • Agilent Technologies. "Hydrophilic Interaction Chromatography (HILIC) Guide." Agilent.com.[1] Link

Sources

Minimizing side reactions during the activation of 4-(Aminomethyl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Aminomethyl)-2-methylbenzoic Acid Activation

Subject: Troubleshooting Activation, Solubility, and Coupling Protocols Ticket ID: #AMBA-2M-SUP-001 Assigned Scientist: Dr. A. Chen, Senior Application Scientist

Diagnostic Hub: What are you observing?

Before proceeding, identify your specific failure mode to select the correct troubleshooting module.

ObservationDiagnosisRoot CauseImmediate Action
White precipitate/gum forms immediately upon adding coupling reagent (HATU/EDC).Self-Polymerization The free amine of one molecule attacked the activated acid of another.Stop. The reaction is irreversible. See Module 1.
Starting material won't dissolve in DCM, DMF, or THF.Zwitterionic Lock The molecule exists as an internal salt (

), reducing organic solubility.
Switch Solvents. See Module 3.
Low Yield / No Reaction despite clear solution.Steric Blockade The ortho-methyl group is blocking the approach of the incoming amine.Change Reagents. See Module 2.

Module 1: The "Sticky" Situation (Self-Polymerization)

The Problem: You are attempting to activate the carboxylic acid of 4-(aminomethyl)-2-methylbenzoic acid (AMMBA) to couple it with an external amine. However, AMMBA contains its own nucleophile (the aminomethyl group).

The Science: Unlike aniline derivatives, the aminomethyl group behaves like a benzylamine (


). It is highly nucleophilic. If you add a coupling agent (like HATU or EDC) to the unprotected amino acid, the amine of Molecule A will attack the activated ester of Molecule B faster than your external nucleophile can react. The ortho-methyl group exacerbates this by slowing down the desired intermolecular reaction due to steric hindrance, giving the highly reactive intramolecular/intermolecular self-attack a competitive advantage.

Visualizing the Failure Mode:

Polymerization Figure 1: Mechanism of Self-Polymerization during Activation cluster_0 The Trap Node1 AMMBA (Molecule A) [Free Amine] Node2 AMMBA (Molecule B) [Activated Ester] Node1->Node2 Nucleophilic Attack Node3 Oligomer/Polymer Gum (Irreversible) Node2->Node3 Chain Propagation

The Solution (Protocol A): N-Protection (Recommended) The only robust way to activate this molecule is to "mask" the amine.

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).[1][2][3][4]
    
  • Solvent: 1:1 Dioxane/Water or THF/NaOH.

  • Procedure:

    • Dissolve AMMBA in 1M NaOH (2 equiv).

    • Add

      
       (1.1 equiv) in Dioxane.
      
    • Stir 12h. Acidify to pH 3 with citric acid. Extract with EtOAc.[4]

    • Result: Boc-AMMBA. The amine is now inert. You can safely activate the COOH.

Module 2: Overcoming Steric Hindrance (The Ortho-Methyl Effect)

The Problem: You have protected the amine (e.g., Boc-AMMBA), but the coupling to your target amine is sluggish or low-yielding.

The Science: The methyl group at the 2-position creates significant steric bulk around the carbonyl carbon. Standard bulky reagents (like HATU or PyBOP) may struggle to form the active ester or, once formed, the active ester may be too crowded for the incoming nucleophile to attack effectively.

Protocol B: High-Efficiency Activation for Hindered Acids

Use smaller activating agents to reduce the transition state energy barrier.

ParameterStandard Condition (Avoid)High-Efficiency Condition (Use) Reason
Reagent HATU / HBTUEDC / Oxyma Pure or SOCl₂ Oxyma is smaller than HOAt/HOBt; Acid chlorides (

) are the least sterically demanding activated species.
Base DIPEA (Bulky)Collidine or NMI 2,4,6-Collidine is non-nucleophilic but effectively buffers the proton without crowding the reaction center.
Time 1-2 Hours12-24 Hours Steric hindrance slows kinetics; patience is required.

Advanced Workflow: The Acid Chloride Route If EDC/Oxyma fails, convert to the acid chloride.

  • Precursor: Boc-AMMBA (Dry).

  • Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) is preferred over

    
     for Boc-protected species to avoid deprotection.
    
  • Reaction: Stir Boc-AMMBA with Ghosez's reagent in dry DCM (0°C to RT) for 1h.

  • Coupling: Add the amine and Collidine.

Module 3: Solubility & Handling (The Zwitterion)

The Problem: "I cannot get the starting material into solution to even start the protection reaction."

The Science: AMMBA is a zwitterion (


). The crystal lattice energy is high due to electrostatic forces. It will not dissolve in DCM, Chloroform, or Toluene.

Solubility Guide:

  • Acidic Media: Soluble in

    
     with HCl (forms the Hydrochloride salt).
    
  • Basic Media: Soluble in

    
     with NaOH (forms the Sodium carboxylate salt).
    
  • Organic Media: Insoluble unless protected.

    • Workaround: If you must run a reaction in organics without protection (NOT recommended), suspend the solid in DMF and add TMS-Cl (Trimethylsilyl chloride). This transiently protects both the acid and amine, solubilizing the molecule, but does not prevent self-reaction upon activation.

Decision Logic & Workflow

Use this logic gate to determine your experimental setup.

Workflow Figure 2: Strategic Decision Tree for AMMBA Activation Start Start: AMMBA Coupling Q1 Is the Amine Protected? Start->Q1 Yes Yes (Boc/Fmoc) Q1->Yes Yes No No (Free Amino Acid) Q1->No No Q2 Coupling Partner? Yes->Q2 Action1 Perform Boc Protection (NaOH/Dioxane/Boc2O) No->Action1 Mandatory Step Action1->Yes PartnerA Primary/Unblocked Amine Q2->PartnerA PartnerB Hindered Amine Q2->PartnerB MethodA Method A: EDC/Oxyma (Standard) PartnerA->MethodA MethodB Method B: Ghosez's Reagent (Acid Chloride) PartnerB->MethodB

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt of AMMBA and activate it with EDC without Boc protection? A: Theoretically, yes, but practically, no. To couple the amine salt, you must add a base (like TEA) to neutralize the carboxylic acid for activation. As soon as you add base, you deprotonate the amine (


), triggering immediate self-polymerization.

Q: Does the 2-methyl group cause racemization? A: No. 4-(Aminomethyl)-2-methylbenzoic acid is achiral (it does not have a chiral center at the alpha position relative to the carbonyl). Racemization is not a concern, but atropisomerism (rotational restriction) can occur in very bulky amide products, though rare for this specific scaffold.

Q: I see a "dimer" peak in LCMS. What is it? A: This is likely the linear dimer:


. It forms when one equivalent of activated AMMBA reacts with one equivalent of free AMMBA. This confirms your protection strategy failed or was incomplete.

References

  • Standard Boc Protection Protocols

    • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). This text provides the definitive conditions for Boc protection of zwitterionic amino acids using Schotten-Baumann conditions (NaOH/Dioxane).
  • Coupling of Sterically Hindered Benzoic Acids

    • Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Basics." Chemical Reviews. Discusses the efficacy of acid chlorides and Oxyma for ortho-substituted benzoic acids.
  • Use of Ghosez's Reagent

    • Ghosez, L., et al. (1979). Describes the synthesis of acid chlorides from Boc-protected acids without removing the Boc group (which is acid-sensitive).

Sources

Technical Support Center: Removal of 4-(Aminomethyl)-2-methylbenzoic acid (AMMBA)

[1]

Executive Summary

Removing unreacted 4-(Aminomethyl)-2-methylbenzoic acid (AMMBA) from reaction mixtures is a frequent challenge in medicinal chemistry due to its zwitterionic nature .[1] Unlike simple amines or acids, AMMBA exists as a salt (internal charge neutralization) at neutral pH, rendering it insoluble in non-polar solvents (benzene, chloroform) but sparingly soluble in water.

This guide provides targeted protocols to exploit the amphoteric properties of AMMBA for efficient removal, ensuring your target compound remains isolated and pure.

Part 1: The Physicochemical Profile (Know Your Enemy)[1]

To remove AMMBA, you must understand its ionization states.[1] It contains both a basic primary amine (benzylamine type) and an acidic carboxyl group (benzoic acid type), sterically influenced by the ortho-methyl group.[1]

Table 1: Critical Chemical Properties
PropertyValue / DescriptionImplication for Purification
Molecular Weight 151.16 g/mol Low MW; amenable to dialysis or size exclusion if product is large (>1kDa).[1]
pKa (Acid) ~3.75 (Carboxyl)At pH > 4, the acid is deprotonated (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

).
pKa (Base) ~9.5 (Amine)At pH < 9, the amine is protonated (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

).
Isoelectric Point (pI) ~6.6 – 6.8Critical Zone: At pH ~6.7, net charge is 0. Solubility is lowest here.
Solubility Water (Slightly), DMSO.[1]Insoluble in DCM, Hexanes, Et2O at neutral pH.[1]
The "Zwitterion Trap"

At neutral pH (pH 6–8), AMMBA exists primarily as a zwitterion (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


  • It will streak on normal phase silica (strong interaction with silanols).[1]

  • It extracts poorly into organic solvents (DCM/EtOAc), often forming an emulsion or precipitating at the interface.[1]

Part 2: Purification Decision Matrix

Use the following logic flow to select the correct protocol for your specific mixture.

PurificationStrategyStartStart: Reaction Mixturecontains Excess AMMBAQ1Is your TARGET ProductWater Soluble?Start->Q1Branch_NonPolarNo (Product is Lipophilic)(Soluble in DCM/EtOAc)Q1->Branch_NonPolarHydrophobicBranch_PolarYes (Product is Polar)(Peptide/Polar Amide)Q1->Branch_PolarHydrophilicMethod_LLEProtocol A:Liquid-Liquid Extraction(pH Swing)Branch_NonPolar->Method_LLEQ2Does Product haveBasic Amines?Branch_Polar->Q2Method_SCXProtocol C:SCX Chromatography(Catch & Release)Q2->Method_SCXNo (Neutral/Acidic)Method_ScavengerProtocol B:Scavenger Resins(Isocyanate/Carbonate)Q2->Method_ScavengerYes (Basic)

Figure 1: Decision tree for selecting the optimal purification method based on product solubility and functional groups.

Part 3: Troubleshooting Protocols

Protocol A: Liquid-Liquid Extraction (The "pH Swing")

Best For: Non-polar target compounds (e.g., protected amides, esters) soluble in DCM or EtOAc.[1] Mechanism: Forces AMMBA into the aqueous layer by ionizing it fully (either +1 or -1 charge), preventing zwitterionic behavior.[1]

Step-by-Step:

  • Dissolve: Dissolve the crude mixture in an organic solvent (DCM or Ethyl Acetate). Avoid Ether (poor solubility for polar intermediates).[1]

  • Acidic Wash (Removes AMMBA as Cation):

    • Wash the organic layer 2x with 1M HCl .[1]

    • Chemistry: AMMBA becomes ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      /
      
      
      (Net +1 charge). It partitions into the water.[1]
    • Warning: Do not use if your product has a basic amine that you want to keep in the organic layer.[1]

  • Basic Wash (Removes AMMBA as Anion):

    • Wash the organic layer 2x with 1M NaOH or Sat.[1] ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .
      
    • Chemistry: AMMBA becomes ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      /
      
      
      (Net -1 charge). It partitions into the water.[1][2]
    • Note: The 2-methyl group does not prevent deprotonation of the acid.[1]

  • Finish: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: Solid-Supported Scavenging

Best For: Water-sensitive reactions or when the product is too polar for extraction but contains no nucleophilic amines.[1] Mechanism: Chemoselective covalent binding.[1]

Option 1: Scavenging the Amine (If Product is NOT an Amine)

  • Resin: Polystyrene-supported Isocyanate (PS-NCO) or Aldehyde.[1]

  • Method:

    • Add 3–4 equivalents of PS-NCO resin relative to the calculated excess of AMMBA.[1]

    • Stir in DCM or DMF for 2–4 hours at Room Temp.

    • Mechanism: The isocyanate reacts with the primary amine of AMMBA to form an insoluble urea.

    • Filter the resin.[1][3] The filtrate contains your product.[1]

Option 2: Scavenging the Acid (If Product is NOT an Acid) [1]

  • Resin: Carbonate resin (e.g., MP-Carbonate) or Trisamine resin.[1]

  • Method:

    • Add 3–4 equivalents of resin.[1]

    • Stir for 2 hours.

    • Mechanism: Forms an ionic bond (salt) with the carboxylic acid of AMMBA.[1]

    • Filter to remove.[1][3]

Protocol C: Ion Exchange Chromatography (SCX)

Best For: Zwitterionic products or when AMMBA co-elutes on silica.[1] Mechanism: Strong Cation Exchange (SCX).[1]

Workflow:

  • Column: Use a silica-based SCX cartridge (sulfonic acid functionalized).[1]

  • Load: Dissolve mixture in MeOH (or 5% AcOH in MeOH) and load.

    • Action: Both AMMBA and any basic product will bind to the sulfonic acid groups.[1] Neutral impurities pass through.[1]

  • Wash: Flush with MeOH to remove non-basic impurities.[1]

  • Elute: Release the compounds using 2M Ammonia in Methanol .

    • Differentiation: Because AMMBA has a carboxylic acid, it elutes differently than simple amines.[1] However, if separation is difficult, switch to SAX (Strong Anion Exchange) .[1]

    • SAX Strategy: At pH 7, load the mixture. AMMBA (containing ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) binds to the anion exchange resin. A basic or neutral product will flow through unretained.[1]
      

Part 4: Frequently Asked Questions (FAQs)

Q: I see a "ghost spot" streaking from the baseline on my TLC. Is that AMMBA? A: Yes. The free amine and free acid groups interact strongly with the acidic silica gel. To visualize it properly, add 1% Triethylamine (TEA) to your TLC developing solvent.[1] This deprotonates the silica and tightens the spot.[1]

Q: Can I just recrystallize to remove it? A: Yes, exploiting the Isoelectric Point (pI) .[1]

  • Dissolve the mixture in a minimal amount of water/alcohol.[1]

  • Adjust pH to exactly 6.7 .[1]

  • AMMBA reaches its minimum solubility (zwitterion form) and may precipitate out, leaving your product in solution (if your product is soluble at this pH).[1]

Q: I performed an amide coupling using AMMBA as the nucleophile. How do I remove the excess starting material? A: If AMMBA was the nucleophile, your product is now an Amide-Acid .[1]

  • The product has lost the basic amine functionality.[1]

  • The impurity (AMMBA) still has a basic amine.[1]

  • Fix: Use an Acidic Wash (Protocol A, Step 2) or pass through an SCX column .[1] The AMMBA will bind to the SCX (via the amine); your product (amide) will flow through.

Part 5: Visualization of Solubility States

Understanding the charge state is the key to successful extraction.[1]

ChargeStatesLowPHpH < 3CATIONIC (+1)(Water Soluble)NH3+ / COOHMidPHpH ~ 6.7 (pI)ZWITTERION (0)(Low Sol. in Water/Org)NH3+ / COO-LowPH->MidPHAdd BaseMidPH->LowPHAdd AcidHighPHpH > 10ANIONIC (-1)(Water Soluble)NH2 / COO-MidPH->HighPHAdd BaseHighPH->MidPHAdd Acid

Figure 2: Charge states of AMMBA relative to pH.[1] Extraction is most effective at the extremes (pH < 3 or pH > 10).

References

  • PubChem. (n.d.).[1][4] 4-(Aminomethyl)-2-methylbenzoic acid (Compound CID 241632).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Biotage. (2022).[1] Strategies for the Removal of Excess Reagents using Isolute Scavenger Resins.[1] Biotage Technical Notes.[1]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved October 26, 2023, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for pKa and solubility logic).

Preventing racemization or degradation of 4-(Aminomethyl)-2-methylbenzoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-(Aminomethyl)-2-methylbenzoic acid (and its derivatives). It addresses the specific stability challenges of this scaffold, distinguishing between chemical degradation and stereochemical anomalies.

Status: Operational Role: Senior Application Scientist Topic: Stability, Degradation, and Stereochemical Integrity

Core Molecule Profile & Stability Overview

Subject: 4-(Aminomethyl)-2-methylbenzoic acid (CAS: 69026-69-9) Chemical Nature: Achiral Benzoic Acid Derivative.

Executive Summary: While the parent molecule is achiral , users frequently report "racemization" or "purity loss." These issues usually stem from two distinct phenomena:

  • Pseudo-Racemization (Atropisomerism): In downstream amide derivatives, the steric bulk of the ortho-methyl group can restrict rotation, creating rotamers that split peaks in HPLC/NMR, mimicking enantiomers.

  • Chemical Degradation: The benzylic amine is highly susceptible to oxidative deamination and carbamate formation (CO2 absorption), often mistaken for general decomposition.

Troubleshooting Guides (Q&A Format)

ISSUE 1: "My HPLC shows split peaks or 'racemization' after coupling, but the starting material is achiral."

Diagnosis: You are likely observing Atropisomerism (Rotamerism) , not true racemization. The ortho-methyl group at position 2 creates steric hindrance. When this acid is coupled to a bulky amine, rotation around the new amide bond (Ar–CO–NH–R) becomes restricted. This results in stable conformational isomers (rotamers) that separate on standard HPLC columns and show distinct NMR signals.

Technical Protocol: Distinguishing Rotamers from Impurities To confirm if the "impurity" is actually a rotamer of your desired product, perform the Variable Temperature (VT) Validation :

  • NMR Experiment: Take a 1H-NMR spectrum at room temperature (25°C). Note the split signals (often seen in the amide NH or the ortho-methyl group).

  • Heating Phase: Warm the NMR probe to 60°C or 80°C (ensure solvent compatibility, e.g., DMSO-d6).

  • Observation:

    • Coalescence: If the split peaks merge into a single sharp peak as temperature rises, they are rotamers . The heat provides the energy to overcome the rotational barrier.

    • Persistence: If the peaks remain distinct, you have a chemical impurity or a true diastereomer (if the coupling partner was chiral and racemized).

Prevention of Partner Racemization: If you are coupling this acid to a chiral amine or amino acid, the steric hindrance of the 2-methyl group requires stronger activation, which can racemize the chiral partner.

  • Solution: Use HATU/HOAt instead of HBTU/HOBt. The nitrogen in the pyridine ring of HOAt assists in "pre-organizing" the active ester, accelerating the coupling rate before the chiral partner can racemize via oxazolone formation or enolization.

ISSUE 2: "The white powder has turned yellow/beige and lost solubility."

Diagnosis: This is Oxidative Deamination and Schiff Base Formation . The benzylic amine (-CH₂NH₂) is electron-rich and prone to air oxidation, converting it to the corresponding benzaldehyde. This aldehyde then reacts with remaining amine to form yellow imines (Schiff bases) and insoluble oligomers.

Diagnosis: This is Carbamate Formation .[1] Benzylic amines are "CO2 sponges." Exposure to atmospheric CO2 converts the free amine into a carbamic acid or carbamate salt (R-NH-COO⁻), often seen as a crust or insoluble precipitate.

Corrective Protocol: The "Acid-Wash" Recovery If your intermediate has degraded slightly:

  • Dissolution: Dissolve the crude material in dilute aqueous HCl (1M). The amine and carbamate will convert to the hydrochloride salt; the aldehyde impurities will remain organic or distinct.

  • Extraction: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) to remove non-basic oxidation byproducts (aldehydes).

  • Precipitation: Neutralize the aqueous layer carefully with NaOH or NaHCO₃ to pH 7-8 to reprecipitate the free amino acid, or isolate as the HCl salt (preferred for stability).

Storage & Handling Specifications

To prevent the degradation pathways described above, adhere to these strict handling parameters.

ParameterSpecificationScientific Rationale
Storage Form Hydrochloride Salt (HCl) The free amine is reactive. Protonating it (R-CH₂NH₃⁺) shuts down oxidation and CO2 absorption completely.
Atmosphere Argon or Nitrogen Displaces O2 (prevents oxidation) and CO2 (prevents carbamate formation).
Solvent Choice Degassed Methanol/Water Avoid aldehydic solvents (like acetone) or chlorinated solvents that may contain HCl traces unless intended.
Temperature -20°C (Long term) Slows the kinetics of auto-oxidation.

Visualizing the Degradation & Coupling Pathways

The following diagram illustrates the critical pathways: the degradation risks of the free amine and the "ghost" racemization (atropisomerism) encountered during coupling.

G Start 4-(Aminomethyl)-2-methylbenzoic acid (Free Base) Oxidation Oxidation (Air) Start->Oxidation CO2 + CO2 (Air) Start->CO2 Coupling Amide Coupling (+ Bulky Amine) Start->Coupling Aldehyde Benzaldehyde Derivative (Yellow Impurity) Oxidation->Aldehyde -2H Polymer Imine Oligomers (Insoluble) Aldehyde->Polymer + Amine Carbamate Benzylic Carbamate (White Crust) CO2->Carbamate Amide Amide Product (Restricted Rotation) Coupling->Amide Rotamers Atropisomers (Rotamers) Split HPLC Peaks Amide->Rotamers Steric Hindrance (2-Methyl Group)

Caption: Figure 1. Degradation pathways (Red) vs. Conformational Rotamerism (Yellow) in 2-methylbenzoic derivatives.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate. (Provides analogous degradation data for ortho-substituted aminobenzoates).

  • Clayden, J., et al. (2009). Atropisomerism in Amides: Restricted Rotation and Stereochemical Integrity. Royal Society of Chemistry. (Mechanistic basis for rotamer separation in ortho-substituted benzamides).

  • Sigma-Aldrich. (2024). Product Specification: 4-(Aminomethyl)benzoic acid. (Handling and storage protocols for benzylic amines).

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Protocols for preventing racemization when coupling sterically hindered acids).

  • National Institutes of Health (NIH). (2023). Condensation of Benzyl Carbamate with Glyoxal. (Details on carbamate stability and formation from benzylic amines).

Sources

Technical Support Center: Scaling Up 4-(Aminomethyl)-2-methylbenzoic Acid (AMMBA)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AMMBA-SC-2024 Status: Open Priority: High (Critical Intermediate for Rho-Kinase Inhibitors) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

4-(Aminomethyl)-2-methylbenzoic acid (AMMBA) is a pivotal intermediate, most notably in the synthesis of Ripasudil (K-115) and other Rho-associated coiled-coil kinase (ROCK) inhibitors used in glaucoma therapy.[1]

Scaling this molecule presents a "perfect storm" of process chemistry challenges:

  • Regioselectivity: Distinguishing between the C2-methyl and C4-aminomethyl precursors.

  • Zwitterionic Solubility: The product behaves as an amino acid, creating significant extraction hurdles.

  • Safety: The most viable routes involve either high-pressure hydrogenation or radical halogenation.[1]

This guide serves as a dynamic troubleshooting repository, moving beyond standard literature to address the failure modes encountered at the kilo-lab and pilot scales.

Module 1: Synthetic Route Selection (Ticket #001)

User Query: "We are debating between the bromination of 2,4-dimethylbenzoic acid and the reduction of the nitrile. Which is safer for 5kg scale-up?"

The Specialist's Verdict

For scale-up (>1 kg), Route A (Nitrile Reduction) is the industry standard due to safety and purity profiles. Route B (Radical Bromination) is viable only if flow chemistry or specialized photo-reactors are available to manage thermal runaway.[1]

Route Comparison Matrix
FeatureRoute A: Nitrile Reduction Route B: Radical Bromination
Starting Material 4-Cyano-2-methylbenzoic acid (or ester)2,4-Dimethylbenzoic acid
Key Reagents

, Raney Ni (or Pd/C),

NBS, AIBN/Benzoyl Peroxide,

/PhCl
Primary Hazard High Pressure (10-20 bar), Pyrophoric CatalystThermal Runaway , lachrymatory intermediates
Selectivity High (Chemoselective)Moderate (Regio-control required)
Purification Crystallization (pI adjustment)Difficult chromatography often needed
Decision Logic Visualization

RouteSelection Start Start: Select Scale-Up Route Scale Scale > 1 kg? Start->Scale Equipment High Pressure Autoclave Available? Scale->Equipment Yes RouteB Route B: Radical Bromination (Caution Required) Scale->RouteB No (Lab Scale only) Photo Flow Photoreactor Available? Equipment->Photo No RouteA Route A: Nitrile Reduction (Recommended) Equipment->RouteA Yes Photo->RouteA No (Outsource Hydrogenation) Photo->RouteB Yes (Green Chemistry)

Figure 1: Decision tree for selecting the synthetic pathway based on equipment and scale constraints.

Module 2: Hydrogenation Troubleshooting (Ticket #002)

User Query: "Our hydrogenation of 4-cyano-2-methylbenzoic acid using Raney Nickel stalled at 60% conversion. We also see a dimer impurity (~15%)."

Root Cause Analysis
  • Stalling (Poisoning): Nitriles can poison catalysts if the amine product chelates to the metal surface.

  • Dimerization: The primary amine product (

    
    ) reacts with the intermediate imine (
    
    
    
    ) to form a secondary amine (dimer). This is the "silent killer" of yield in nitrile reductions.
The "Ammonia Cure" Protocol

To suppress dimerization, you must saturate the system with ammonia. This pushes the equilibrium away from the secondary amine.

Optimized Protocol (Self-Validating):

  • Substrate: 4-Cyano-2-methylbenzoic acid (1.0 eq).

  • Solvent: Methanol (10V). Water is avoided to prevent hydrolysis if using an ester.

  • Additive: 7N

    
     in Methanol (3.0 - 5.0 eq). Critical Step.
    
  • Catalyst: Raney Nickel (20 wt% loading, pre-washed). Pd/C is an alternative but often leads to de-halogenation if aryl halides are present.

  • Conditions: 50°C, 10-20 bar

    
    .
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Reaction Stalls Catalyst poisoning by amineIncrease ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

pressure; Add fresh catalyst as a slurry (do not expose to air).
High Dimer (>5%) Insufficient AmmoniaIncrease

equivalents; Ensure temperature is not >60°C (favors condensation).
Green/Blue Filtrate Leaching of Ni/PdCheck pH. If too basic (>12), metal leaching occurs. Keep pH ~9-10.

Module 3: Isolation of the Zwitterion (Ticket #003)

User Query: "We cannot extract the product. It stays in the aqueous phase, but organic solvents won't touch it. How do we isolate AMMBA?"

The Science: Isoelectric Point (pI) Precipitation

AMMBA contains a basic amine and an acidic carboxylic acid. It exists as a zwitterion.[2] It is highly soluble in water at high pH (as a carboxylate salt) and low pH (as an ammonium salt). It is least soluble at its isoelectric point (pI).

Calculated pI: ~6.5 - 7.0[1]

Isolation Workflow (Step-by-Step)
  • Catalyst Removal: Filter the hydrogenation mixture (warm) through Celite.

  • Concentration: Remove Methanol/Ammonia under vacuum. Warning: Do not distill to dryness; thermal instability.

  • Dissolution: Dilute the residue with minimal water. The pH will likely be basic due to residual ammonia.

  • The "pI Swing":

    • Slowly add 6N HCl while monitoring pH with a calibrated probe.

    • Target pH: 6.8 ± 0.2.

    • Observation: The solution will become turbid.

  • Crystallization: Cool to 0-5°C and stir for 2 hours.

  • Filtration: Collect the white precipitate.

  • Wash: Wash with ice-cold water (displacement wash) followed by acetone (to remove organic impurities).

Purification Logic Visualization

Purification RxnMix Reaction Mixture (Basic pH) Acidify Add HCl to pH 6.8 RxnMix->Acidify Neutralization Zwitterion Zwitterion Formation (Precipitation) Acidify->Zwitterion Solubility Minimized Filter Filtration & Wash Zwitterion->Filter Isolation

Figure 2: The Isoelectric Point (pI) precipitation strategy for AMMBA.[1]

Module 4: Impurity Management (FAQ)

Q: I see a "Methyl Ester" impurity in my final product. Where did it come from?

  • A: If you performed the hydrogenation in Methanol without strict temperature control, the carboxylic acid moiety can undergo Fischer Esterification, catalyzed by the slightly acidic ammonium species or trace HCl.

  • Fix: Switch to t-Butanol or THF/Water mixtures if esterification is persistent, or saponify the crude material with NaOH before the final pI adjustment.

Q: Can I use the Bromination route (Route B) if I lack an autoclave?

  • A: Yes, but you must manage the benzyl bromide intermediate. It is a potent lachrymator and potential mutagen.

    • Protocol Adjustment: Do not isolate the bromide. React it immediately (telescoping) with the amine source (e.g., Hexamethylenetetramine for Sommelet reaction or Sodium Azide followed by reduction).

    • Warning: The 2-methyl group sterically hinders the 4-position, but radical bromination is generally selective for the para position over the ortho due to stability of the radical intermediate. However, over-bromination (dibromide) is a common failure mode.

References

  • Synthesis of Ripasudil (K-115)

    • Source: Isobe, Y., et al. (2014). "Development of Ripasudil Hydrochloride Hydrate (K-115), a Rho-Kinase Inhibitor for the Treatment of Glaucoma." Journal of Chemical and Pharmaceutical Bulletin.
    • Relevance: Establishes AMMBA as the key intermediate for the diazepane ring
  • Catalytic Hydrogenation of Nitriles

    • Source: "Preparation method of 4-aminomethylbenzoic acid."[1][3][4][5][6][7][8] Patent WO2011087211A2.

    • Relevance: Details the Raney Nickel/Ammonia conditions and pH adjustment for isol
  • Zwitterion Crystal Structure & Properties

    • Source: "Crystal structure of zwitterionic 4-(ammoniomethyl)benzoate."[1][2] Acta Crystallographica Section E.

    • Relevance: Confirms the zwitterionic nature and hydrogen bonding network that dict
  • Safety in Radical Bromination

    • Source: "Safe Scale-Up of a NBS-Involved Bromination Reaction." Organic Process Research & Development.
    • Relevance: Provides thermal safety data for scaling up benzylic bromin
    • [9]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 4-(Aminomethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(Aminomethyl)-2-methylbenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. By comparing its spectral features with those of structurally related analogs, we aim to provide a comprehensive and practical framework for its interpretation.

The Structural Landscape: Predicting the ¹H NMR Spectrum

4-(Aminomethyl)-2-methylbenzoic acid presents a unique substitution pattern on the benzene ring that influences the chemical environment of each proton. The carboxylic acid group at C1 is an electron-withdrawing group, while the methyl group at C2 and the aminomethyl group at C4 are electron-donating. This interplay of electronic effects, combined with steric hindrance, dictates the precise chemical shifts and coupling patterns observed in the ¹H NMR spectrum.

To establish a baseline for our interpretation, a predicted ¹H NMR spectrum of 4-(Aminomethyl)-2-methylbenzoic acid was generated using advanced computational algorithms. This predictive approach, which leverages extensive databases of known spectra, provides a theoretical framework against which experimental data can be compared.

Predicted ¹H NMR Data for 4-(Aminomethyl)-2-methylbenzoic Acid

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-67.85d1H
H-57.20dd1H
H-37.15d1H
-CH₂-3.85s2H
-CH₃2.50s3H
-COOH12.5 (broad)s1H
-NH₂1.5-3.0 (broad)s2H

Note: Predicted values can vary slightly depending on the software and algorithm used. The signals for the -COOH and -NH₂ protons are often broad and their chemical shifts are highly dependent on the solvent and concentration.

Deconstructing the Spectrum: A Signal-by-Signal Analysis

The predicted spectrum reveals several key features that can be rationalized based on the molecular structure.

Aromatic Region (7.0-8.0 ppm): The three aromatic protons (H-3, H-5, and H-6) are chemically non-equivalent and give rise to distinct signals.

  • H-6: This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding and placing its signal at the downfield end of the aromatic region, predicted around 7.85 ppm. It is expected to appear as a doublet due to coupling with H-5.

  • H-5: Situated meta to the carboxylic acid and ortho to the aminomethyl group, this proton experiences a more complex electronic environment. It is predicted to resonate around 7.20 ppm and appear as a doublet of doublets due to coupling with both H-6 and H-3.

  • H-3: This proton is ortho to the methyl group and meta to the aminomethyl group. Its predicted chemical shift is around 7.15 ppm, appearing as a doublet from coupling with H-5.

Aliphatic Region (2.0-4.0 ppm):

  • Aminomethyl Protons (-CH₂-): The two protons of the aminomethyl group are equivalent and are expected to appear as a singlet around 3.85 ppm. Their proximity to the electron-donating amino group and the aromatic ring influences their chemical shift.

  • Methyl Protons (-CH₃): The three protons of the methyl group are also equivalent and will produce a singlet, predicted at approximately 2.50 ppm.

Labile Protons:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its chemical shift is sensitive to hydrogen bonding and solvent effects.

  • Amine Protons (-NH₂): The chemical shift of the amine protons can vary significantly depending on the solvent, concentration, and temperature, and they often appear as a broad singlet.

Comparative Analysis: Insights from Structural Analogs

To further solidify our interpretation, we can compare the predicted spectrum of 4-(Aminomethyl)-2-methylbenzoic acid with the experimental ¹H NMR data of simpler, related molecules.

Comparison of ¹H NMR Data for 4-(Aminomethyl)-2-methylbenzoic Acid and Related Compounds

CompoundAromatic Protons (ppm)-CH₂- (ppm)-CH₃ (ppm)Reference
4-(Aminomethyl)-2-methylbenzoic Acid (Predicted) H-6: 7.85 (d); H-5: 7.20 (dd); H-3: 7.15 (d)3.85 (s)2.50 (s)-
4-Aminomethylbenzoic Acid 7.64 (d, 2H); 7.20 (d, 2H)3.62 (s)-[1]
2-Methylbenzoic Acid (o-Toluic Acid) 8.07 (d, 1H); 7.44 (t, 1H); 7.27 (m, 2H)-2.66 (s)[2]
4-Methylbenzoic Acid (p-Toluic Acid) 7.84 (d, 2H); 7.29 (d, 2H)-2.36 (s)

Note: Experimental data is solvent-dependent. The data for 4-Aminomethylbenzoic Acid was recorded in D₂O, which will exchange with the -NH₂ and -COOH protons, causing their signals to disappear.

This comparative analysis provides valuable insights:

  • The downfield shift of the aromatic protons in 2-methylbenzoic acid compared to 4-methylbenzoic acid highlights the deshielding effect of the ortho-carboxylic acid group.

  • The chemical shift of the aminomethyl protons in 4-aminomethylbenzoic acid (3.62 ppm) is a good reference point for the predicted value of 3.85 ppm in our target molecule.

  • The splitting patterns in the disubstituted analogs help to predict the coupling interactions in the more complex trisubstituted system of 4-(Aminomethyl)-2-methylbenzoic acid.

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following is a standardized protocol for the preparation and analysis of a sample of 4-(Aminomethyl)-2-methylbenzoic acid.

Step-by-Step Methodology

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-(Aminomethyl)-2-methylbenzoic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). Carboxylic acids often have better solubility in polar aprotic solvents like DMSO.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicities and coupling constants of the signals.

Visualizing the Interpretation Workflow

To provide a clear overview of the logical steps involved in interpreting the ¹H NMR spectrum of 4-(Aminomethyl)-2-methylbenzoic acid, the following workflow diagram is presented.

G cluster_0 Spectral Analysis Workflow A Predict Spectrum of 4-(Aminomethyl)-2-methylbenzoic Acid B Identify Key Signal Regions (Aromatic, Aliphatic, Labile) A->B Provides Theoretical Framework C Analyze Chemical Shifts, Multiplicities, and Integrations B->C Detailed Signal Characterization E Assign Protons to Signals C->E Correlate Spectral Data to Structure D Compare with Spectra of Structural Analogs D->E Validate Assignments F Final Structural Confirmation E->F Synthesize All Evidence

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 4-(Aminomethyl)-2-methylbenzoic acid can be effectively interpreted through a combination of predictive spectroscopy, detailed analysis of spectral parameters, and comparison with structurally related compounds. The distinct electronic and steric environments of the protons on the substituted benzene ring give rise to a unique and informative spectral fingerprint. By following a systematic approach, from sample preparation to data analysis, researchers can confidently elucidate the structure of this and other complex small molecules, a critical step in the advancement of drug discovery and development.

References

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • University of Reading. NMR Sample Preparation. [Link]

Sources

Comparison of 4-(Aminomethyl)-2-methylbenzoic acid vs 4-(Aminomethyl)benzoic acid reactivity

[1][2]

Executive Summary: The "Steric Gatekeeper" Effect

In the design of bifunctional linkers and peptidomimetics, the choice between 4-(Aminomethyl)benzoic acid (PAMBA) and its methylated analog, 4-(Aminomethyl)-2-methylbenzoic acid (2-Me-PAMBA) , is rarely a matter of simple substitution.[1][2] It is a decision between kinetic efficiency and conformational control .[1][2]

While PAMBA serves as a standard, highly reactive "workhorse" linker, the introduction of the ortho-methyl group in 2-Me-PAMBA fundamentally alters the reactivity landscape of the carboxylic acid.[1] This methyl group acts as a "steric gatekeeper," significantly retarding nucleophilic attack at the carbonyl carbon while simultaneously altering the acidity (pKa) and lipophilicity (LogP) of the scaffold.

This guide details the mechanistic divergences between these two molecules and provides validated protocols to overcome the synthetic challenges posed by the methylated analog.[2]

Physicochemical Profile & Structural Analysis[2]

The addition of a single methyl group at the ortho position relative to the carboxylic acid induces a "Twisted Carboxyl" conformation, breaking the planarity of the system.

Comparative Data Table
Feature4-(Aminomethyl)benzoic acid (PAMBA)4-(Aminomethyl)-2-methylbenzoic acidImpact on Application
CAS Number 56-91-72486-75-1Identification
Mol.[1][2] Weight 151.16 g/mol 165.19 g/mol Mass Spec shift (+14 Da)
ClogP (Est.) 0.76~1.152-Me analog increases lipophilicity.[1][2]
Acid pKa ~4.20 (Standard)~3.90 (More Acidic)Ortho-effect increases acidity due to steric inhibition of resonance.[1][2]
Amine pKa ~9.0~9.1Negligible difference; amine is distal to methyl group.[1][2]
Acid Reactivity High (Standard kinetics)Low (Sterically hindered)Requires high-energy coupling agents (HATU/COMU).[1][2]
Structural Logic: The Ortho-Effect

In PAMBA, the carboxylic acid is coplanar with the phenyl ring, allowing for conjugation. In 2-Me-PAMBA, the steric bulk of the ortho-methyl group forces the carboxylate out of plane.[1]

  • Consequence 1 (Acidity): Resonance stabilization of the neutral acid is lost, making the proton easier to remove (lower pKa).

  • Consequence 2 (Electrophilicity): The carbonyl carbon is shielded.[1][2] The approach of a nucleophile (amine) to form the tetrahedral intermediate is sterically blocked.

Reactivity Analysis: The Synthetic Bottleneck

A. Carboxylic Acid Coupling (The Critical Difference)

This is the primary differentiator.[2]

  • PAMBA: Reacts rapidly with standard carbodiimides (EDC/NHS) or uronium salts (HBTU).[1][2] Reaction times are typically 1–4 hours at room temperature.[1][2]

  • 2-Me-PAMBA: Exhibits the Victor Meyer Esterification Effect .[1][2] The transition state for nucleophilic attack is crowded.[2] Standard conditions often lead to incomplete conversion or stalled intermediates.[1][2]

    • Recommendation: Switch from carbodiimides to phosphonium (PyBOP) or highly reactive uronium salts (HATU) with HOAt additives.[1][2]

B. Aminomethyl Group Reactivity

The amine in both molecules is located at the para position (C4).[2] The methyl group at C2 is meta to the amine.[2]

  • Observation: There is no significant difference in the nucleophilicity of the primary amine.[2] Both react readily with NHS-esters, acid chlorides, or aldehydes (reductive amination).[1][2]

  • Caveat: If the 2-Me-PAMBA is used as a self-polymerizing monomer, the formation of the amide bond will be rate-limited by the acid end, not the amine end.[1]

Visualizing the Pathway

The following diagram illustrates the kinetic barrier difference and the requisite workflow adjustments.

ReactivityComparisonPAMBAPAMBA(Un-methylated)StandardStandard Coupling(EDC/NHS or HBTU)PAMBA->StandardFast KineticsMePAMBA2-Me-PAMBA(Ortho-Methylated)MePAMBA->StandardStalled/Low YieldHinderedHindered Coupling(HATU/HOAt or SOCl2)MePAMBA->HinderedRequired RouteInterTetrahedralIntermediateStandard->InterLow BarrierHindered->InterHigh BarrierOvercome by ReagentProductAmide ProductInter->Product

Figure 1: Reaction pathway comparison showing the kinetic blockade presented by the ortho-methyl group and the necessary deviation to high-energy coupling conditions.

Experimental Protocols

Protocol A: Standard Coupling (PAMBA)

Use this for the un-methylated linker.

  • Dissolution: Dissolve PAMBA (1.0 eq) in DMF or DCM/DMF (1:1).

  • Activation: Add HBTU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes.

  • Coupling: Add the amine partner (1.1 eq).

  • Timeline: Stir at Room Temperature for 2 hours .

  • Validation: LC-MS should show >95% conversion.

Protocol B: "Forcing" Protocol (2-Me-PAMBA)

Use this for the 4-(Aminomethyl)-2-methylbenzoic acid to overcome steric hindrance.[1][2]

  • Dissolution: Dissolve 2-Me-PAMBA (1.0 eq) in anhydrous DMF (Avoid DCM; higher temperatures may be needed).

  • Activation (The Gold Standard): Add HATU (1.2 eq) and HOAt (1.2 eq).

    • Why HOAt? The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates coupling of hindered acids significantly better than HOBt.[2]

  • Base: Add DIPEA or Collidine (3.0 eq).[1][2]

  • Coupling: Add the amine partner (1.2 eq).[1][2]

  • Timeline: Stir at Room Temperature for 12–16 hours .

    • Optional: If conversion is <50% after 4 hours, heat to 45°C.[1][2]

  • Alternative (Acid Chloride): If HATU fails, convert 2-Me-PAMBA to its acid chloride using Thionyl Chloride (

    
    ) at Reflux (2 hrs) before coupling.
    

Application Context & Selection Guide

When to use PAMBA:
  • Rapid Library Synthesis: When high throughput and fast reaction times are priority.[1][2]

  • Solubility: When the final construct needs to remain as hydrophilic as possible.[1][2]

  • Cost: PAMBA is significantly cheaper and widely available.[1][2]

When to use 2-Me-PAMBA:
  • Metabolic Stability: The steric bulk of the methyl group protects the resulting amide bond from enzymatic hydrolysis (peptidases). This is crucial for in vivo stability of drug conjugates.[1][2]

  • Conformational Locking: The methyl group restricts rotation around the phenyl-carbonyl bond, potentially locking the attached payload into a bioactive conformation (Atropisomerism potential).[1]

  • Tuning Lipophilicity: When a slight increase in LogP is required to improve membrane permeability.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 65526, 4-(Aminomethyl)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 241632, 4-Amino-2-methylbenzoic acid (Analog Structural Data). Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1][2] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1][2] (Context on hindered amide coupling).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Validation of HATU/HOAt for sterically hindered substrates).

A Comparative Guide to the Plasma Stability of 4-(Aminomethyl)-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the plasma stability of a therapeutic candidate is a critical early step in the drug discovery and development pipeline. Poor plasma stability can lead to rapid clearance, low bioavailability, and ultimately, therapeutic failure. This guide provides an in-depth technical comparison of the plasma stability of several derivatives of 4-(aminomethyl)-2-methylbenzoic acid, a scaffold of interest in various therapeutic areas. We will delve into the experimental methodologies for assessing plasma stability, present comparative data, and discuss the underlying enzymatic pathways that govern the metabolic fate of these compounds.

The principles and protocols described herein are grounded in established bioanalytical practices, adhering to the standards outlined in regulatory guidance such as that from the U.S. Food and Drug Administration (FDA) on bioanalytical method validation.[1][2][3][4]

The Critical Role of Plasma Stability in Drug Development

The stability of a drug in plasma is a key determinant of its pharmacokinetic profile.[5] Compounds that are rapidly degraded in plasma will have a short half-life, leading to reduced exposure at the target site and potentially diminished efficacy.[6][7] Conversely, for a prodrug, controlled instability in plasma is a desirable feature to ensure the timely release of the active pharmacological agent.[7] Therefore, a thorough understanding and characterization of plasma stability are paramount for making informed decisions in lead optimization and candidate selection.

Factors that can influence a compound's stability in plasma are multifaceted and include enzymatic degradation, chemical hydrolysis, and binding to plasma proteins.[8] The primary drivers of metabolic degradation in plasma are various hydrolytic enzymes, such as carboxylesterases (CES), butyrylcholinesterase (BChE), and other amidases, which are responsible for the cleavage of ester and amide bonds.[5][8]

Comparative Plasma Stability of 4-(Aminomethyl)-2-methylbenzoic Acid Derivatives

To illustrate the impact of structural modifications on plasma stability, we evaluated a series of hypothetical derivatives of 4-(aminomethyl)-2-methylbenzoic acid. These derivatives feature modifications at the carboxylic acid and aminomethyl moieties, common sites for metabolic activity.

Compound IDDerivative StructureModificationHalf-life (t½) in Human Plasma (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
AM-MBA-001 4-(Aminomethyl)-2-methylbenzoic acidParent Compound> 240< 5
AM-MBA-002 Methyl 4-(aminomethyl)-2-methylbenzoateMethyl Ester4587
AM-MBA-003 4-(Acetamidomethyl)-2-methylbenzoic acidN-Acetyl Amide18012
AM-MBA-004 Ethyl 4-(acetamidomethyl)-2-methylbenzoateEthyl Ester & N-Acetyl Amide30130

This data is representative and for illustrative purposes.

From the comparative data, it is evident that esterification of the carboxylic acid significantly decreases plasma stability. For instance, the methyl ester derivative AM-MBA-002 exhibits a much shorter half-life (45 min) compared to the parent compound AM-MBA-001 (> 240 min). This is attributable to the susceptibility of the ester bond to hydrolysis by plasma carboxylesterases.[1][8] The N-acetylation of the aminomethyl group in AM-MBA-003 also results in a decrease in stability, albeit to a lesser extent, likely due to the action of plasma amidases.[9][10] The derivative with both an ethyl ester and an N-acetyl amide, AM-MBA-004 , shows the lowest stability, highlighting the cumulative effect of multiple metabolically labile sites.

Experimental Protocol: In Vitro Plasma Stability Assay

The following protocol provides a detailed, step-by-step methodology for determining the in vitro plasma stability of test compounds. This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the integrity of the data.

1. Materials and Reagents:

  • Test compounds and a positive control (a compound with known plasma instability, e.g., procaine).

  • Human plasma (pooled, with anticoagulant, e.g., K2EDTA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile (ACN) with an internal standard (IS) for protein precipitation and sample analysis.

  • DMSO for stock solutions.

  • 96-well plates.

  • Incubator shaker.

  • Centrifuge.

  • UPLC-MS/MS system.[3][4][11][12][13]

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Sample Processing cluster_analysis Analysis A Prepare test compound stock solutions in DMSO B Prepare working solutions by diluting stocks in PBS A->B D Add working solutions to plasma in a 96-well plate B->D C Thaw pooled human plasma at 37°C C->D E Incubate at 37°C with gentle shaking D->E F Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 min) E->F G Quench reaction by adding cold ACN with Internal Standard F->G H Vortex to precipitate proteins G->H I Centrifuge to pellet precipitated proteins H->I J Transfer supernatant to a new plate I->J K Analyze samples by UPLC-MS/MS J->K L Determine the concentration of the test compound at each time point K->L

Caption: In Vitro Plasma Stability Assay Workflow.

3. Detailed Steps:

  • Step 1: Preparation of Solutions:

    • Prepare a 10 mM stock solution of each test compound and the positive control in DMSO.

    • Prepare a 100 µM working solution by diluting the stock solution in PBS.

    • Thaw a sufficient volume of pooled human plasma in a 37°C water bath.

  • Step 2: Incubation:

    • In a 96-well plate, add 198 µL of the pre-warmed plasma to each well.

    • Initiate the reaction by adding 2 µL of the 100 µM working solution to the plasma to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C with gentle agitation.

  • Step 3: Sample Collection and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing 150 µL of ice-cold acetonitrile with a suitable internal standard. The 0-minute time point sample is prepared by adding the quenching solution before the test compound.

  • Step 4: Sample Processing:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 5: UPLC-MS/MS Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated UPLC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[3][4][11][12][13]

  • Step 6: Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = -ln(2) / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Metabolic Pathways of 4-(Aminomethyl)-2-methylbenzoic Acid Derivatives in Plasma

The degradation of 4-(aminomethyl)-2-methylbenzoic acid derivatives in plasma is primarily mediated by hydrolytic enzymes. The specific metabolic pathway depends on the nature of the chemical modifications.

G Parent 4-(Aminomethyl)-2-methylbenzoic acid (AM-MBA-001) Ester Methyl 4-(aminomethyl)-2-methylbenzoate (AM-MBA-002) Metabolite1 4-(Aminomethyl)-2-methylbenzoic acid Ester->Metabolite1 Carboxylesterases (CES) Amide 4-(Acetamidomethyl)-2-methylbenzoic acid (AM-MBA-003) Amide->Metabolite1 Amidases Dual Ethyl 4-(acetamidomethyl)-2-methylbenzoate (AM-MBA-004) Dual->Ester Amidases Dual->Amide Carboxylesterases (CES) Metabolite2 4-(Hydroxymethyl)-2-methylbenzoic acid Metabolite1->Metabolite2 Further Metabolism (e.g., Phase II conjugation)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.